molecular formula C50H71N13O11S2 B561571 d[Cha4]AVP

d[Cha4]AVP

Cat. No.: B561571
M. Wt: 1094.3 g/mol
InChI Key: ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d[Cha4]AVP, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic peptide analogue that functions as a highly potent and selective agonist for the human vasopressin V1b receptor (V1bR) . Its primary research value lies in its exceptional selectivity profile, which makes it an indispensable pharmacological tool for dissecting the specific functions of the V1b receptor subtype in complex physiological systems without significant cross-reactivity with related V1a, V2, or oxytocin receptors . The compound exerts its effects by binding to the Gq/11-protein coupled V1b receptor, thereby activating the phospholipase C (PLC) pathway. This activation leads to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium ions ([Ca2+]i) . In functional studies on recombinant human receptors, this compound demonstrated high potency, stimulating calcium increase in hV1b-expressing cells with a pEC50 value of 10.05, while showing markedly lower activity at human V1a and V2 receptors . Its binding affinity (pKi) for the human V1b receptor is 9.68, which is approximately 100-fold selective over the human oxytocin receptor . This compound is critically used in neuroscience, endocrinology, and metabolism research to investigate the role of vasopressin signaling in stress adaptation, social behaviors, and pancreatic hormone release . Studies utilizing this compound have been fundamental in elucidating the glucose-dependent modulation of insulin and glucagon secretion in pancreatic islets via V1b receptors . Researchers rely on its selectivity to probe V1b receptor function in the anterior pituitary, pancreas, and brain, offering insights relevant to stress-related disorders and metabolic conditions . The product is supplied as a solid with high purity (>99.0%) and a molecular weight of 1094.31 g/mol . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1094.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Deciphering the Role of the V1b Receptor with a Precision Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to d[Cha4]AVP: A Selective Vasopressin V1b Receptor Agonist

The nonapeptide hormone Arginine Vasopressin (AVP) is a critical regulator of a wide array of physiological processes, from water homeostasis and blood pressure control to complex social behaviors.[1][2] Its actions are mediated by at least three distinct G-protein coupled receptor subtypes: the V1a (vascular), V1b (pituitary or V3), and V2 (renal) receptors.[1][3] The functional overlap and broad activity of endogenous AVP across these receptors have historically presented a challenge in isolating the specific contributions of each subtype.

To overcome this, medicinal chemists have developed synthetic analogues with tailored receptor selectivity. Among the most significant of these is This compound , a potent and highly selective agonist for the vasopressin V1b receptor.[4][5][6][7] Its full chemical name is [1-deamino-4-cyclohexylalanine] Arginine Vasopressin.[7][8] This analogue has become an indispensable pharmacological tool, enabling researchers to precisely probe the physiological and pathophysiological roles of the V1b receptor, particularly in the context of the body's response to stress.[6][7][8] This guide offers a comprehensive overview of the molecular characteristics, mechanism of action, physiological effects, and experimental applications of this compound for researchers in pharmacology and drug development.

Molecular Profile: The Structural Basis for V1b Selectivity

The defining feature of this compound is its engineered structure, which confers high affinity and selectivity for the V1b receptor. This was achieved through strategic chemical modifications of the native vasopressin peptide backbone.

Chemical Structure and Synthesis

The primary structural modification in this compound is the substitution of the glutamine residue at position 4 of deamino-AVP with a cyclohexylalanine (Cha) residue.[9] This single substitution dramatically enhances its affinity for the V1b receptor while significantly reducing its affinity for V1a, V2, and oxytocin (OT) receptors.

Key Molecular Identifiers:

  • Formula: C₅₀H₇₁N₁₃O₁₁S₂[10]

  • Molecular Weight: 1094.31 g/mol

  • Sequence: Mpr-Tyr-Phe-Cha-Asn-Cys-Pro-Arg-Gly-NH₂ (with a disulfide bridge between Mpr-1 and Cys-6)[10]

The synthesis of this peptide is typically accomplished using manual solid-phase peptide synthesis (SPPS) methods, which allow for the precise incorporation of the non-standard cyclohexylalanine amino acid.[9]

G cluster_peptide This compound Peptide Backbone cluster_bridge Disulfide Bridge Mpr1 Mpr (1) Tyr2 Tyr (2) Mpr1->Tyr2 Cys6 Cys (6) Mpr1->Cys6 S-S Phe3 Phe (3) Tyr2->Phe3 Cha4 Cha (4) (Key Modification) Phe3->Cha4 Asn5 Asn (5) Cha4->Asn5 Asn5->Cys6 Pro7 Pro (7) Cys6->Pro7 Arg8 Arg (8) Pro7->Arg8 Gly9 Gly-NH2 (9) Arg8->Gly9

Caption: Simplified structure of this compound highlighting the key cyclohexylalanine modification.

Receptor Binding Affinity and Selectivity

The utility of this compound stems directly from its receptor binding profile. It demonstrates a nanomolar affinity for the V1b receptor across various mammalian species, including human, rat, and bovine, while showing significantly lower affinity for other related receptors.[7] This high degree of selectivity is crucial for attributing observed physiological effects specifically to V1b receptor activation.

Receptor Subtype (Human)Binding Affinity (Ki, nM)Selectivity Ratio (V1a/V1b)Selectivity Ratio (OT/V1b)Selectivity Ratio (V2/V1b)
Vasopressin V1b 1.2 [4][6][11]---
Vasopressin V1a151[6][11]~126-fold--
Oxytocin (OT)240[6][11]-~200-fold-
Vasopressin V2750[6][11]--~625-fold
Data compiled from multiple sources for human receptors.[6][11]

Mechanism of Action: V1b-Mediated Intracellular Signaling

As an agonist, this compound mimics the action of endogenous AVP at the V1b receptor. V1b receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 family of G-proteins.[3] They are highly expressed in the corticotroph cells of the anterior pituitary gland.[11]

Activation of the V1b receptor by this compound initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: Binding of this compound induces a conformational change in the V1b receptor, leading to the activation of the associated Gαq subunit.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3]

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][8] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of V1b receptor activation.[4][5][8]

G dCha4AVP This compound V1bR V1b Receptor dCha4AVP->V1bR Binds Gq Gq/11 Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., ACTH Secretion) DAG->Response Ca Ca2+ Release ER->Ca Stimulates Ca->Response

Caption: V1b receptor signaling pathway activated by this compound.

Physiological and Pharmacological Effects

The high selectivity of this compound allows for the precise characterization of V1b-mediated physiological effects, distinguishing them from the vasopressor (V1a-mediated) and antidiuretic (V2-mediated) actions of AVP.

Neuroendocrine Regulation: The HPA Axis

The most prominent effect of this compound is the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.

  • ACTH Secretion: By acting on V1b receptors in the anterior pituitary, this compound potently stimulates the secretion of Adrenocorticotropic Hormone (ACTH).[6][7][12]

  • Corticosterone Release: The subsequent rise in plasma ACTH leads to the stimulation of the adrenal cortex and the release of glucocorticoids, such as corticosterone in rodents.[6][7][12]

  • CRF Potentiation: this compound has also been shown to potentiate the effects of Corticotropin-Releasing Factor (CRF) on ACTH secretion, highlighting the synergistic role of vasopressin in the stress response.[7][12]

It is important to note that while potent, this compound acts as a partial agonist for ACTH release in vivo when compared to the maximal effect induced by AVP.[11]

Cardiovascular and Renal Profile

A key advantage of this compound as a research tool is its targeted pharmacological profile, which contrasts sharply with that of the non-selective native hormone AVP.

In Vivo EffectArginine Vasopressin (AVP)This compoundPrimary Receptor
ACTH/Corticosterone Secretion Strong AgonistPotent, Partial Agonist[7][11][12]V1b
Vasopressor Activity PotentNegligible[6][7]V1a
Antidiuretic Activity PotentWeak (~30% of AVP in rats)[6][7]V2

This profile confirms that this compound can stimulate the HPA axis with minimal confounding effects on blood pressure or renal water handling, making it an ideal tool for studying central stress pathways.

Experimental Protocols and Research Applications

The following protocols provide a framework for utilizing this compound in common experimental paradigms to investigate V1b receptor function.

Protocol 1: In Vitro ACTH Secretion from Anterior Pituitary Explants

This protocol allows for the direct measurement of this compound's effect on pituitary hormone secretion, validating its mechanism of action in a controlled environment.[11]

Methodology:

  • Tissue Preparation: Humanely euthanize adult rats and aseptically dissect the anterior pituitary gland. Place the gland in ice-cold dissection buffer (e.g., DMEM).

  • Explant Culture: Finely chop the tissue and transfer fragments to a multi-well plate containing culture medium. Allow explants to stabilize for 1-2 hours.

  • Stimulation: Replace the medium with fresh medium containing either vehicle control or varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a defined period (e.g., 2-4 hours).

  • Sample Collection: Collect the supernatant (culture medium) from each well for hormone analysis.

  • Analysis: Quantify the concentration of ACTH in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

G start Start dissect Dissect Anterior Pituitary start->dissect culture Culture Explants dissect->culture stabilize Stabilize (1-2 hours) culture->stabilize stimulate Stimulate with This compound or Vehicle stabilize->stimulate incubate Incubate (37°C, 2-4 hours) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze ACTH (ELISA) collect->analyze end End analyze->end

Caption: Workflow for in vitro pituitary explant stimulation experiment.

Protocol 2: In Vivo HPA Axis Activation in Rodents

This protocol assesses the systemic effect of this compound on the neuroendocrine stress axis.[13]

Methodology:

  • Animal Preparation: Acclimatize animals (e.g., adult male rats) to handling and experimental procedures to minimize baseline stress.[13] For conscious, freely-moving studies, surgically implant indwelling catheters (e.g., jugular vein) and allow for recovery.

  • Baseline Sampling: Collect a baseline blood sample (t=0) to determine basal hormone levels.

  • Administration: Administer this compound or vehicle control via the chosen route (intravenous injection is common for rapid onset).[13] A dose-response study is recommended to determine the optimal dose for the specific animal model (e.g., 1-5 µ g/200g body weight).[11]

  • Post-Injection Sampling: Collect subsequent blood samples at defined time points (e.g., 5, 15, 30, and 60 minutes post-injection).[12]

  • Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store at -80°C until analysis.

  • Analysis: Measure plasma concentrations of ACTH and corticosterone using specific and sensitive immunoassays (e.g., ELISA or RIA).

Causality and Self-Validation: A robust experimental design will include a vehicle control group to account for injection stress and a positive control group using AVP to compare the magnitude of the response. The expected outcome is a dose-dependent increase in ACTH and corticosterone that is significant compared to the vehicle but may be lower than the maximal response elicited by AVP, consistent with its partial agonist activity.[11]

Conclusion: A Precision Instrument for Neuroendocrine Research

This compound has been firmly established as a potent and selective V1b receptor agonist. Its unique pharmacological profile, characterized by a strong stimulatory effect on the HPA axis with negligible vasopressor and weak antidiuretic activities, makes it an unparalleled tool for research. By allowing scientists to isolate the functions of the V1b receptor, this compound has been instrumental in advancing our understanding of its role in stress physiology, mood disorders, and social behavior. For any researcher aiming to dissect the complex vasopressin system, this compound remains an essential and powerful component of the experimental toolkit.

References

  • Griffante, C., Green, A., Curcuruto, O., Haslam, C. P., Dickinson, B. A., & Arban, R. (2005). Selectivity of this compound and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist. British Journal of Pharmacology, 146(5), 744–751. [Link]

  • Manning, M., Misicka, A., Olma, A., Bankowski, K., Stoev, S., Chini, B., Durroux, T., Mouillac, B., Corbani, M., & Guillon, G. (2012). Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. Journal of Neuroendocrinology, 24(4), 609-628. (Note: While this is a relevant review, the specific search results did not provide a direct link. The initial search on synthesis of vasopressin antagonists provides context for the field).
  • Moore, M. L., Huffman, W. F., Bryan, H. G., Silvestri, J. S., Yim, N. C., Kinter, L. B., & Stassen, F. L. (1985). Synthesis and characterization of iodinated vasopressin antagonists which retain high affinity for the vasopressin receptor. Journal of Medicinal Chemistry, 28(3), 378–380. (Note: Provides context on antagonist synthesis).
  • Bankowski, K., Manning, M., Seto, J., Haldar, J., & Sawyer, W. H. (1980). Synthesis of arginine-vasopressins, modified in positions 1 and 2, as antagonists of the vasopressor response to the parent hormone. International Journal of Peptide and Protein Research, 16(5), 382–391. (Note: Provides context on antagonist synthesis).
  • BioWorld. (2003, January 27). d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding specificity of d[Cha 4 ]AVP for the different rat vasopressin... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of d[Cha 4 ]AVP and SSR149415. [Diagram]. Retrieved from [Link]

  • Manning, M., Lammek, B., Kruszynski, M., Seto, J., & Sawyer, W. H. (1982). Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin. Journal of Medicinal Chemistry, 25(4), 408–414. (Note: Provides context on antagonist synthesis).
  • ResearchGate. (n.d.). In vivo properties of AVP and d[Cha 4 ]AVP on ACTH and corticosterone... [Diagram]. Retrieved from [Link]

  • Gkikas, I., Gkikas, D., & Siristatidis, C. (2021). The Biology of Vasopressin. International Journal of Molecular Sciences, 22(2), 853. [Link]

  • ResearchGate. (2017). Vasopressin Antagonists. Retrieved from [Link]

  • Cushing, B. S., & Carter, C. S. (2000). Arginine vasopressin V1a receptor antagonist impairs maternal memory in rats. Hormones and Behavior, 37(1), 68–74. (Note: Provides context on V1a antagonists).
  • Derick, S., Cheng, L. L., Voirol, M. J., Stoev, S., Giacomini, M., Wo, N. C., Szeto, H. H., Ben Mimoun, M., Andres, M., Gaillard, R. C., Guillon, G., & Manning, M. (2002). [1-deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. Endocrinology, 143(12), 4655–4664. [Link]

  • Inoue, T., Nonoguchi, H., & Tomita, K. (2001). Physiological effects of vasopressin and atrial natriuretic peptide in the collecting duct. Cardiovascular Research, 51(3), 470–480. (Note: Provides context on vasopressin physiology).
  • Klabunde, R. E. (n.d.). Vasopressin (Antidiuretic Hormone). CV Physiology. Retrieved from [Link]

  • Nemenoff, R. A., & Schrier, R. W. (1998). Vasopressin signaling pathways in vascular smooth muscle. Frontiers in Bioscience, 3, d274-285. (Note: Provides context on V1a signaling).
  • Jean-Alphonse, F., & Murphy, T. J. (2023). Physiological basis of arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus) and AVP-resistance (AVP-R, formerly nephrogenic diabetes insipidus). Open Exploration, 2, 1-17. (Note: Provides context on vasopressin physiology).
  • Nedvetsky, P. I., & de Groot, T. (2014). Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption. Pflugers Archiv : European journal of physiology, 466(12), 2113–2126. (Note: Provides context on V2 signaling).
  • Nemenoff, R. A., & Schrier, R. W. (1998). Vasopressin signaling pathways in vascular smooth muscle. Frontiers in bioscience : a journal and virtual library, 3, d274-285. [Link]

  • APExBIO. (n.d.). d[Cha4]-AVP. Retrieved from [Link]

  • Greenwood, M. P., Greenwood, M., & Mecawi, A. S. (2019). NMDA receptor-dependent signalling pathways regulate arginine vasopressin expression in the paraventricular nucleus of the rat. Brain Research, 1722, 146357.
  • Wikipedia. (n.d.). Vasopressin. Retrieved from [Link]

  • ResearchGate. (n.d.). Arginine-vasopressin (AVP) signal transduction pathway in the... [Diagram]. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the V1b Receptor Selectivity of d[Cha4]AVP

Introduction: Navigating the Vasopressin System with a Precision Tool

The neurohypophyseal peptide Arginine Vasopressin (AVP) is a key regulator of a wide array of physiological processes, from fluid homeostasis to complex social behaviors.[1][2][3] Its actions are mediated by a family of G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors, each with distinct tissue distributions and signaling pathways.[4] While the V1a receptor is known for its role in vasoconstriction and the V2 receptor for its antidiuretic effects in the kidney, the V1b receptor (also known as V3 receptor) holds a unique position as a critical modulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][4]

Predominantly expressed in the corticotrophs of the anterior pituitary, the V1b receptor mediates AVP's stimulatory effect on the release of adrenocorticotropic hormone (ACTH).[1][5][6] This function places the V1b receptor at the heart of the body's response to stress, making it a significant target for research into anxiety, depression, and other stress-related disorders.[7]

The challenge in dissecting the precise role of the V1b receptor has historically been the lack of pharmacological tools with sufficient selectivity to distinguish it from the closely related V1a and oxytocin (OT) receptors. The development of This compound ([1-deamino-4-cyclohexylalanine] arginine vasopressin) marked a pivotal advancement. This synthetic peptide analogue of AVP is a potent and highly selective agonist for the V1b receptor, providing researchers with an indispensable tool to probe its function with unprecedented precision.[5][8][9] This guide provides a comprehensive technical overview of the molecular pharmacology, mechanism of action, and experimental methodologies for characterizing the V1b receptor selectivity of this compound.

Molecular Pharmacology and Structural Basis of Selectivity

The defining characteristic of this compound is its remarkable selectivity for the V1b receptor over other vasopressin and oxytocin receptor subtypes. This selectivity is not merely a matter of degree; it is the foundation of its utility as a research tool, minimizing the confounding off-target effects that plagued earlier, less specific compounds.

The key structural modification responsible for this selectivity is the substitution of the native proline at position 4 of the AVP peptide with a cyclohexylalanine (Cha) residue.[5] This change confers a conformational rigidity and specific side-chain interaction that is highly favored by the binding pocket of the V1b receptor, while being less compatible with the architecture of the V1a, V2, and OT receptors.[10][11] Site-directed mutagenesis studies have identified specific amino acid residues within the transmembrane domains of the V1b receptor that are crucial for this high-affinity interaction, highlighting the intricate structural basis for this ligand-receptor pairing.[10][11]

Data Presentation: Pharmacological Profile of this compound

The selectivity of this compound is quantified through binding affinity (Ki) and functional potency (EC50) values. The following table summarizes its profile at human recombinant receptors, demonstrating a selectivity of over 100-fold for the V1b receptor.[9][12]

ReceptorBinding Affinity (Ki, nM)Functional Potency (pEC50)Functional Activity
Human V1b 1.2 [8]10.05 [9][12]Agonist [5]
Human V1a1516.53[9][12]Weak Agonist
Human V27505.92[9][12]Weak Agonist
Human OT240-Weak Antagonist (pKB = 6.31)[9][12]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of an antagonist that requires 50% of the receptors to be occupied.

Mechanism of Action: The V1b Receptor Signaling Cascade

The V1b receptor is a canonical member of the Gq/11 family of G protein-coupled receptors.[1][10] The binding of an agonist like this compound initiates a well-defined intracellular signaling cascade that culminates in the mobilization of intracellular calcium, a key event for ACTH secretion from pituitary corticotrophs.

The causal sequence is as follows:

  • Agonist Binding: this compound binds to the V1b receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.

  • PLC Activation: The activated α-subunit of Gq stimulates the enzyme Phospholipase C (PLC).[13]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[13]

  • Cellular Response: The resulting sharp increase in intracellular calcium concentration ([Ca2+]i) activates downstream effectors, leading to the fusion of ACTH-containing vesicles with the cell membrane and subsequent hormone release.[1][5]

Visualization: V1b Receptor Signaling Pathway

V1b_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1b V1b Receptor Gq Gq Protein V1b->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers Response Cellular Response (e.g., ACTH Secretion) Ca->Response Induces dCha4AVP This compound dCha4AVP->V1b Binds

Caption: Agonist activation of the V1b receptor leads to a Gq/PLC-mediated release of intracellular calcium.

Methodologies for Determining V1b Receptor Selectivity

A rigorous assessment of selectivity requires a multi-faceted approach, combining direct binding assays with functional assays. This ensures that the observed affinity for the receptor translates into a corresponding biological activity. The protocols described below represent a self-validating system: the binding affinity (Ki) should correlate with the functional potency (EC50) for a given receptor subtype.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Causality and Principle: This assay directly measures the affinity of a test compound (the "competitor," this compound) for a receptor. It operates on the principle of competitive displacement. A constant, low concentration of a radiolabeled ligand (e.g., [3H]AVP) that is known to bind the target receptor is incubated with the receptor preparation. Increasing concentrations of the unlabeled test compound are added, which compete for the same binding site. The concentration of the test compound that displaces 50% of the radioligand is the IC50. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This method is the gold standard for determining binding affinity.

Detailed Step-by-Step Methodology:

  • Preparation of Membranes:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human V1b receptor gene.[14]

    • Harvest cells when confluent and centrifuge to form a cell pellet.

    • Homogenize the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 48,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer for total binding, or 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM) for non-specific binding.

      • 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M).

      • 50 µL of radioligand (e.g., [3H]AVP at a final concentration near its Kd, typically 1-2 nM).

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    • Repeat the entire protocol using membranes from cells expressing V1a, V2, and OT receptors to establish the complete selectivity profile.

Visualization: Competitive Binding Assay Workflow

Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., CHO-hV1bR) start->prep plate Plate Assay Components: - Membranes - [3H]AVP (Radioligand) - this compound (Competitor) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter count Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining ligand binding affinity using a competitive radioligand assay.

Experimental Protocol 2: Functional Calcium Flux Assay

Causality and Principle: This assay provides a functional readout of receptor activation. Since V1b is a Gq-coupled receptor, agonist binding directly causes an increase in intracellular calcium ([Ca2+]i).[15] By loading cells with a fluorescent dye that is sensitive to calcium (e.g., Fura-2 AM or Fluo-4 AM), this change can be measured in real-time using a fluorescence plate reader (like a FLIPR system). The intensity of the fluorescence signal is proportional to the [Ca2+]i. By testing a range of agonist concentrations, a dose-response curve can be generated, from which the potency (EC50) and efficacy (Emax) of the compound can be determined. This confirms that the compound not only binds to the receptor but also activates it to produce a physiological response.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the human V1b receptor into a black, clear-bottom 96-well or 384-well plate.

    • Allow cells to attach and grow for 24 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage from the cells).

    • Aspirate the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

    • After incubation, wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Prepare a separate source plate containing this compound at various concentrations (typically 2-5x the final desired concentration).

    • Set the instrument to record a baseline fluorescence reading for several seconds.

    • The instrument will then automatically add the this compound solutions from the source plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each concentration, calculate the peak fluorescence response relative to the baseline.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the EC50 and Emax values.

    • To confirm selectivity, repeat the assay using cell lines that express the V1a, V2, and OT receptors.[16] For antagonist activity (as seen at the OT receptor), pre-incubate the cells with this compound before adding the native agonist (Oxytocin) and measure the shift in the agonist's EC50.

Conclusion: A Precisely Targeted Tool for Neuroendocrine Research

This compound stands as a testament to the power of rational drug design in creating highly selective pharmacological tools. Its robust agonism and greater than 100-fold selectivity for the V1b receptor provide researchers with an unparalleled ability to investigate the role of this receptor in the intricate regulation of the HPA axis and its influence on stress, mood, and behavior.[5][12] The combination of rigorous binding and functional assays, as detailed in this guide, forms the cornerstone of a self-validating experimental framework, ensuring both the accuracy and reliability of findings. As research into the complexities of neuropsychiatric and endocrine disorders continues, the precise and reliable action of this compound will undoubtedly continue to be instrumental in uncovering new biological insights and identifying novel therapeutic pathways.

References
  • Z. Lolait, S., O'Carroll, A., & Mahan, L. (1995). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Proceedings of the National Academy of Sciences, 92(15), 6783-6787. Available at: [Link]

  • Griffante, C., Green, A., Curcuruto, O., Haslam, C. P., Dickinson, B. A., & Arban, R. (2005). Selectivity of this compound and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist. British Journal of Pharmacology, 146(5), 744–751. Available at: [Link]

  • Derick, S., Cheng, L. L., Voirol, M. J., Stoev, S., Giacomini, M., Wo, N. C., Szeto, H. H., Ben Mimoun, M., Andres, M., Gaillard, R. C., Guillon, G., & Manning, M. (2002). [1-deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. Endocrinology, 143(12), 4655–4664. Available at: [Link]

  • Koehl, A., & Mouillac, B. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1815-1864. Available at: [Link]

  • ResearchGate. (n.d.). Binding specificity of d[Cha 4 ]AVP for the different rat vasopressin... ResearchGate. Retrieved from: [Link]

  • Simon, N. G., Guillon, C. D., Fabio, K., He, D., & Kramer, G. L. (2023). Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders. The Journal of Clinical Psychiatry, 84(3). Available at: [Link]

  • Wikipedia. (n.d.). Vasopressin receptor 1B. Wikipedia. Retrieved from: [Link]

  • Koehl, A., & Mouillac, B. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1815-1864. Available at: [Link]

  • Buonocore, C. M., & Aguilera, G. (2021). The Biology of Vasopressin. Comprehensive Physiology, 11(2), 1773-1807. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor. PubChem. Retrieved from: [Link]

  • Elands, J., Barberis, C., & Jard, S. (2008). Mapping the Binding Site of Arginine Vasopressin to V 1a and V 1b Vasopressin Receptors. Molecular Endocrinology, 22(5), 1231-1243. Available at: [Link]

  • Eurofins Discovery. (n.d.). V1B Human Vasopressin / Oxytocin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. Retrieved from: [Link]

  • Klabunde, R. E. (n.d.). Vasopressin (Antidiuretic Hormone). CV Physiology. Retrieved from: [Link]

  • Serradeil-Le Gal, C., Wagnon, J., Tonnerre, B., Roux, R., Garcia, C., Golschlich, C., & Maffrand, J. P. (2002). Pancreatic vasopressin V1b receptors: characterization in In-R1-G9 cells and localization in human pancreas. The Journal of Endocrinology, 174(1), 13-25. Available at: [Link]

  • Wikipedia. (n.d.). Vasopressin. Wikipedia. Retrieved from: [Link]

Sources

The V1b Receptor: A Key Modulator of Stress, Social Behavior, and Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The arginine vasopressin (AVP) system is a critical regulator of a vast array of physiological and behavioral processes. While the roles of the V1a and V2 receptors are well-established in social behavior/aggression and water homeostasis respectively, the V1b receptor (V1bR), also known as V3 receptor, has emerged as a pivotal player in the neuroendocrine response to stress and the modulation of complex social behaviors. Primarily located in the anterior pituitary and specific brain regions, the V1bR is a Gq protein-coupled receptor that, upon activation by AVP, initiates a signaling cascade with profound downstream effects. This technical guide provides a comprehensive overview of the physiological role of V1bR activation, from its molecular signaling to its organism-level functions in health and disease. It is designed to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the V1bR in stress-related psychiatric disorders and other conditions.

Introduction: The V1b Receptor in the Vasopressin System

The neurohypophyseal hormone arginine vasopressin is integral to a wide range of physiological functions, including water reabsorption, cardiovascular homeostasis, and the regulation of social behaviors.[1] These diverse actions are mediated through at least three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2.[2] While the V1a and V2 receptors are extensively characterized, the V1b receptor has more recently garnered significant attention for its unique distribution and functional profile. Initially identified in the anterior pituitary, the V1bR is now known to be expressed in various brain regions, suggesting a broader role in central nervous system function.[3] This guide will delve into the molecular mechanisms, physiological significance, and pathological implications of V1bR activation, providing a detailed roadmap for its scientific exploration.

Molecular Biology and Signaling Pathway of the V1b Receptor

The V1b receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[3] In humans, it is encoded by the AVPR1B gene located on chromosome 1.[3]

V1b Receptor Signaling Cascade

Activation of the V1bR by AVP initiates a canonical Gq/11 protein-coupled signaling pathway.[1][3] This cascade culminates in an increase in intracellular calcium concentrations, which in turn triggers specific cellular responses. The key steps are as follows:

  • Ligand Binding: Arginine vasopressin binds to the extracellular domain of the V1bR.

  • Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The α subunit of the Gq protein exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[1]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to the ultimate physiological response.[3]

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AVP AVP V1bR V1b Receptor AVP->V1bR Binds Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca2_ER Ca²⁺ Ca2_ER->PKC Co-activates ER->Ca2_ER Releases Experimental_Workflow cluster_localization Receptor Localization cluster_function Receptor Function cluster_behavior Behavioral Phenotyping ISH In Situ Hybridization (mRNA) IHC Immunohistochemistry (Protein) BindingAssay Radioligand Binding (Affinity & Density) ACTHAssay ACTH Release Assay (Cellular Response) AggressionTest Resident-Intruder Test (Aggression) SocialRecTest Social Recognition Test AnimalModel Animal Model (e.g., V1bR KO Mouse) AnimalModel->ISH AnimalModel->IHC AnimalModel->BindingAssay AnimalModel->ACTHAssay AnimalModel->AggressionTest AnimalModel->SocialRecTest

Experimental Workflow for V1b Receptor Research

Conclusion

The V1b receptor has unequivocally established itself as a critical component of the neuroendocrine and behavioral response to stress. Its strategic location in the anterior pituitary and key brain regions positions it as a powerful modulator of the HPA axis and complex social behaviors. The compelling preclinical data implicating the V1bR in the pathophysiology of depression and anxiety have spurred the development of selective antagonists with therapeutic potential. While the clinical translation of these findings is ongoing, the V1bR remains a highly promising target for novel pharmacotherapies for a range of neuropsychiatric disorders. The experimental protocols and conceptual framework provided in this guide are intended to facilitate further research into the multifaceted roles of this intriguing receptor, ultimately paving the way for new and improved treatments for debilitating stress-related conditions.

References

  • Persistence of Reduced Aggression in Vasopressin 1b Receptor Knockout Mice on a More “Wild” Background. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Disruption of the Vasopressin 1b Receptor Gene Impairs the Attack Component of Aggressive Behavior in Mice. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Effect of the V 1b R antagonist Org on ACTH and corticosterone... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 15, 2026, from [Link]

  • Vasopressin V1a and V1b receptor antagonism does not affect the efficacy of tolvaptan in polycystic kidney disease. (n.d.). American Physiological Society Journals. Retrieved January 15, 2026, from [Link]

  • Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. (n.d.). PharmaIN Corporation. Retrieved January 15, 2026, from [Link]

  • Adrenocorticotropic Hormone (ACTH) ELISA Assay Kit. (n.d.). Eagle Biosciences. Retrieved January 15, 2026, from [Link]

  • Immunohistochemical Localization of the Vasopressin V1b Receptor in the Rat Brain and Pituitary Gland: Anatomical Support for It. (n.d.). Retrieved January 15, 2026, from [Link]

  • Immunohistochemical Localization of the Vasopressin V1b Receptor in the Rat Brain and Pituitary Gland: Anatomical Support for Its Involvement in the Central Effects of Vasopressin. (n.d.). Oxford Academic. Retrieved January 15, 2026, from [Link]

  • The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • In vivo and in vitro effects of arginine-vasopressin receptor antagonists on the hypothalamic-pituitary-adrenal axis in the rat. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • In situ hybridization protocols. (n.d.). UCL. Retrieved January 15, 2026, from [Link]

  • Vasopressin V1b receptor knockout reduces aggressive behavior in male mice. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Vasopressin receptor 1B. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • IHC Protocol | Step-by-Step Immunohistochemistry Guide. (n.d.). Boster Bio. Retrieved January 15, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 15, 2026, from [Link]

  • Social Dominance in Male Vasopressin 1b Receptor Knockout Mice. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • RNA In situ hybridization (ISH) using RNAscope®. (2025, January 30). Protocols.io. Retrieved January 15, 2026, from [Link]

  • Functional and pharmacological characterization of the first specific agonist and antagonist for the V1b receptor in mammals. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • ACTH [Adrenocorticotropic Hormone] ELISA. (n.d.). Biomerica. Retrieved January 15, 2026, from [Link]

  • Adrenocorticotropic Hormone (ACTH) Test System Product Code: 10625-300. (n.d.). Monobind Inc. Retrieved January 15, 2026, from [Link]

  • Vasopressin receptor. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • In Situ Hybridization of the Vasopressin mRNA in the Rat Hypothalamus by Use of a Synthetic Oligonucleotide Probe. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress. (2013, July 4). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved January 15, 2026, from [Link]

  • The SocioBox: A Novel Paradigm to Assess Complex Social Recognition in Male Mice. (2016, August 11). Retrieved January 15, 2026, from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved January 15, 2026, from [Link]

  • Profound Impairment in Social Recognition and Reduction in Anxiety-Like Behavior in Vasopressin V1a Receptor Knockout Mice. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Immunohistochemistry and RNA in situ hybridization in mouse brain development. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Original Article An optimized protocol for whole mount in situ hybridization of mouse brain. (2018, March 30). e-Century Publishing Corporation. Retrieved January 15, 2026, from [Link]

  • Mapping the binding site of arginine vasopressin to V1a and V1b vasopressin receptors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Novel object recognition and social interaction tests. (A) and (B)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gq Signaling Pathway Mnemonic for USMLE. (n.d.). Pixorize. Retrieved January 15, 2026, from [Link]

  • Vasopressin and Vasopressin Receptor Antagonists. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Vasopressin and Vasopressin Receptor Antagonists. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Vasopressin V1B Receptor Antagonists as Potential Antidepressants. (2021, July 14). PubMed. Retrieved January 15, 2026, from [Link]

  • Assessment of Social Interaction Behaviors. (2011, February 25). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Vasopressin V1B Receptor Antagonists as Potential Antidepressants. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

Distinguishing the Endogenous Agonist from its Selective Analogue: Arginine-Vasopressin (AVP) vs. d[Cha⁴]AVP

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arginine-vasopressin (AVP), an endogenous nonapeptide hormone, is a critical regulator of water homeostasis, vascular tone, and the stress response, exerting its effects through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[1][2] Its lack of receptor selectivity, however, presents challenges for dissecting the specific physiological contributions of each receptor subtype. This guide provides a detailed comparative analysis of AVP and d[Cha⁴]AVP, a synthetic analogue engineered for high selectivity as a V1b receptor agonist.[3] We will explore their structural differences, divergent receptor binding profiles, and consequent signaling pathways. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for radioligand binding and second messenger functional assays, essential for characterizing these and other related compounds. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodological tools required to effectively utilize AVP and d[Cha⁴]AVP in their investigations.

Introduction: The Vasopressin System

The neurohypophysial hormone Arginine-Vasopressin (AVP), also known as antidiuretic hormone (ADH), is synthesized in the hypothalamus and released from the posterior pituitary.[4][5] It plays a central role in numerous physiological processes.[6][7] AVP's diverse functions are mediated by three distinct G-protein coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[8][9]

  • V1a Receptors: Primarily located on vascular smooth muscle, platelets, and hepatocytes, they mediate vasoconstriction, platelet aggregation, and glycogenolysis.[1][10]

  • V1b Receptors: Expressed in the anterior pituitary, these receptors are key regulators of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of adrenocorticotropic hormone (ACTH).[8][11]

  • V2 Receptors: Found on the basolateral membrane of the kidney's collecting ducts, their activation mediates the antidiuretic effect by promoting water reabsorption.[8][12]

The broad activity of AVP across these receptors complicates the study of any single pathway. To overcome this, synthetic analogues have been developed to provide receptor-specific tools.[13][14] One such analogue, d[Cha⁴]AVP, was designed to selectively target the V1b receptor, thereby offering a means to probe its specific functions.[3]

Molecular Structure and Receptor Selectivity

The fundamental difference between AVP and d[Cha⁴]AVP lies in a single amino acid substitution.

  • Arginine-Vasopressin (AVP): The natural ligand, with the sequence Cys-Tyr-Phe-Gln -Asn-Cys-Pro-Arg-Gly-NH₂.[15][16]

  • d[Cha⁴]AVP ([1-deamino, 4-cyclohexylalanine] arginine vasopressin): This synthetic analogue features two key modifications. First, the N-terminal cysteine is deaminated to β-mercaptopropionic acid, which generally increases metabolic stability. Second, and most critically for selectivity, the glutamine (Gln) residue at position 4 is replaced by cyclohexylalanine (Cha).[17] This substitution dramatically alters the peptide's affinity for the vasopressin receptor subtypes.

This structural alteration confers a profound shift in receptor binding affinity, transforming the non-selective endogenous hormone into a highly selective research tool.

Data Presentation: Comparative Receptor Binding Affinities

The selectivity of d[Cha⁴]AVP is most clearly demonstrated by comparing the binding affinities (Ki, nM) of it and AVP for the human and rat vasopressin receptor subtypes.

CompoundReceptor SubtypeHuman Ki (nM)Rat Ki (nM)Primary Signaling Pathway
Arginine-Vasopressin (AVP) V1aHigh AffinityHigh AffinityGq/11 → PLC → IP₃/DAG → Ca²⁺
V1bHigh AffinityHigh AffinityGq/11 → PLC → IP₃/DAG → Ca²⁺
V2High AffinityHigh AffinityGs → Adenylyl Cyclase → cAMP
d[Cha⁴]AVP V1a151[3]2420[3](Weakly couples)
V1b1.2 [3]2.8 [3]Gq/11 → PLC → IP₃/DAG → Ca²⁺
V2750[3]N/A(Negligible coupling)

Data compiled from Derick, S. et al. Endocrinology 2002.[3] Ki values represent the concentration of the ligand required to displace 50% of a specific radioligand. Lower values indicate higher binding affinity.

As the data illustrates, d[Cha⁴]AVP exhibits a nanomolar affinity for the V1b receptor while having significantly lower affinity for V1a and V2 receptors, making it a potent and selective V1b agonist.[3]

Comparative Signal Transduction Pathways

The functional consequences of ligand binding are dictated by the receptor's coupling to intracellular signaling cascades. AVP, as a non-selective agonist, activates multiple pathways, whereas d[Cha⁴]AVP's activity is largely restricted to the V1b pathway.

AVP: A Promiscuous Activator

When AVP binds to its receptors, it initiates distinct downstream signaling events:[8][18]

  • V1a and V1b Receptor Activation: Both receptors couple to G-proteins of the Gq/11 family.[10][19] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[19]

  • V2 Receptor Activation: This receptor couples to the stimulatory G-protein, Gs.[8][12] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[20][21] cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation events that, in the kidney, result in the insertion of aquaporin-2 water channels into the cell membrane.[6][8]

AVP_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_gs Gs Pathway AVP AVP V1a V1a Receptor AVP->V1a V1b V1b Receptor AVP->V1b V2 V2 Receptor AVP->V2 Gq Gq/11 V1a->Gq V1b->Gq Gs Gs V2->Gs PLC PLC Gq->PLC IP3_DAG IP₃ + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Response_V1 Vasoconstriction, ACTH Release Ca_PKC->Response_V1 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response_V2 Antidiuresis PKA->Response_V2

Figure 1: AVP non-selective signaling pathways. (Within 100 characters)

d[Cha⁴]AVP: A Selective V1b Agonist

Due to its binding profile, d[Cha⁴]AVP primarily activates the V1b receptor.[3] Consequently, its physiological effects are almost exclusively mediated by the Gq/11-PLC-IP₃/DAG pathway in V1b-expressing tissues, such as the anterior pituitary.[3] This selectivity makes it an invaluable tool for isolating the effects of V1b activation, such as ACTH secretion, from the vasopressor (V1a-mediated) and antidiuretic (V2-mediated) effects of AVP.[3][22]

dCha4AVP_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway dCha4AVP d[Cha⁴]AVP V1a V1a Receptor (Low Affinity) dCha4AVP->V1a V1b V1b Receptor dCha4AVP->V1b V2 V2 Receptor (Low Affinity) dCha4AVP->V2 Gq Gq/11 V1b->Gq PLC PLC Gq->PLC IP3_DAG IP₃ + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Response_V1b ACTH Release Ca_PKC->Response_V1b

Figure 2: d[Cha⁴]AVP selective V1b signaling pathway. (Within 100 characters)

Experimental Protocols for Characterization

The accurate characterization of ligands like AVP and d[Cha⁴]AVP relies on robust and reproducible assays. Here we provide detailed, self-validating protocols for determining receptor binding affinity and functional activity.

Protocol 4.1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., d[Cha⁴]AVP) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]AVP) for binding to a specific receptor subtype.[23][24]

Causality: The principle is competitive inhibition. The higher the affinity of the unlabeled test compound, the lower the concentration needed to displace the radioligand, resulting in a lower Ki value.

Binding_Assay_Workflow start Start prep 1. Prepare Membranes (CHO or HEK293 cells expressing target receptor, e.g., V1b) start->prep reagents 2. Prepare Reagents - Test Compound (e.g., d[Cha⁴]AVP) serial dilutions - Radioligand ([³H]AVP) at constant concentration (≈Kd) - Non-specific binding control (e.g., high concentration of unlabeled AVP) prep->reagents incubation 3. Incubate (Membranes + Radioligand + Test Compound/Control) reagents->incubation separation 4. Separate Bound/Unbound (Rapid vacuum filtration through GF/B or GF/C filter mats) incubation->separation wash 5. Wash Filters (Ice-cold assay buffer to remove non-specifically bound radioligand) separation->wash scintillation 6. Measure Radioactivity (Add scintillation cocktail to filters and count using a scintillation counter) wash->scintillation analysis 7. Data Analysis (Plot % inhibition vs. log[concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation) scintillation->analysis end End analysis->end

Figure 3: Workflow for a competitive radioligand binding assay. (Within 100 characters)

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human vasopressin receptor of interest (e.g., V1b).

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Homogenize using a Polytron or Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: Add assay buffer, cell membranes (e.g., 10-20 µg protein), and radioligand (e.g., [³H]AVP at its Kd concentration).

    • Non-Specific Binding (NSB): Add assay buffer, cell membranes, radioligand, and a high concentration of unlabeled AVP (e.g., 1 µM) to saturate all specific binding sites.

    • Competition: Add serial dilutions of the test compound (d[Cha⁴]AVP), cell membranes, and radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[24]

  • Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific adherence to the filter.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For competition wells, calculate % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (Specific Binding CPM)]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: V2 Receptor cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the Gs-coupled V2 receptor by quantifying intracellular cAMP accumulation.[20][25] It is ideal for confirming the lack of V2 agonist activity for a compound like d[Cha⁴]AVP.

Causality: V2 receptor activation by an agonist stimulates adenylyl cyclase, leading to a dose-dependent increase in intracellular cAMP. An antagonist will block this effect. This assay directly measures the functional output of the Gs pathway.

cAMP_Assay_Workflow start Start plate_cells 1. Plate Cells (HEK293 cells expressing V2 receptor in a 96-well plate) start->plate_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compounds 3. Add Compounds - Stimulation buffer with PDE inhibitor (e.g., IBMX) - Test compound dilutions (e.g., d[Cha⁴]AVP) - Positive control (AVP) incubate_overnight->add_compounds stimulate 4. Stimulate (Incubate for 15-30 min at 37°C) add_compounds->stimulate lyse 5. Lyse Cells (Add lysis buffer to release intracellular cAMP) stimulate->lyse detect 6. Detect cAMP (Using a competitive immunoassay, e.g., HTRF, LANCE, or ELISA) lyse->detect read_plate 7. Read Plate (Plate reader appropriate for detection method) detect->read_plate analysis 8. Data Analysis (Plot signal vs. log[concentration]. Calculate EC₅₀ for agonists) read_plate->analysis end End analysis->end

Figure 4: Workflow for a cell-based cAMP accumulation assay. (Within 100 characters)

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells stably expressing the human V2 receptor into a 96-well cell culture plate at an appropriate density (e.g., 20,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Assay Preparation:

    • Wash cells gently with a serum-free assay buffer (e.g., HBSS).

    • Pre-incubate cells with the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

  • Compound Addition:

    • Prepare serial dilutions of your test compounds (d[Cha⁴]AVP) and a positive control (AVP) in the assay buffer containing the PDE inhibitor.

    • Add the compounds to the respective wells.

  • Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection:

    • Terminate the stimulation by aspirating the buffer and lysing the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF®, LANCE® TR-FRET, or ELISA kits).[26][27] These kits typically use a competitive immunoassay format where cAMP produced by the cells competes against a labeled cAMP tracer for binding to a specific antibody.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection kit's technology (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • The signal is typically inversely proportional to the amount of cAMP produced.

    • Convert the raw data to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration versus the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy). For d[Cha⁴]AVP at the V2 receptor, no significant increase in cAMP is expected.

Conclusion and Future Directions

The comparison between AVP and d[Cha⁴]AVP exemplifies the power of medicinal chemistry in refining biological tools. While AVP acts as a broad-spectrum physiological modulator, d[Cha⁴]AVP provides a focused lens through which to examine the specific role of the V1b receptor in the HPA axis and beyond.[3] Understanding the distinct properties of these peptides is crucial for designing interpretable experiments and for the development of novel therapeutics targeting the vasopressin system for conditions ranging from diabetes insipidus to mood disorders. The protocols provided herein offer a validated framework for the continued exploration of this complex and vital signaling system.

References

  • Title: Vasopressin Source: Wikipedia URL: [Link]

  • Title: Vasopressin Receptor Family Source: Creative Biolabs URL: [Link]

  • Title: Vasopressin (Antidiuretic Hormone) Source: CV Physiology URL: [Link]

  • Title: Physiology, Vasopressin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Signal transduction of V1-vascular vasopressin receptors Source: PubMed URL: [Link]

  • Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: MDPI URL: [Link]

  • Title: Physiology, Vasopressin Source: PubMed URL: [Link]

  • Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: Semantic Scholar URL: [Link]

  • Title: Physiological Actions of Anti diuretic hormone ADH or Arginine vasopressin AVP Source: YouTube URL: [Link]

  • Title: Vasopressin analogue Source: Wikipedia URL: [Link]

  • Title: Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure Source: PMC - NIH URL: [Link]

  • Title: Vasopressin receptor Source: Wikipedia URL: [Link]

  • Title: Dynamics of the G protein-coupled vasopressin V2 receptor signaling network revealed by quantitative phosphoproteomics Source: PubMed URL: [Link]

  • Title: Vasopressin receptor Source: Grokipedia URL: [Link]

  • Title: Different G protein-coupled receptor kinases govern G protein and β-arrestin-mediated signaling of V2 vasopressin receptor Source: PMC - NIH URL: [Link]

  • Title: (PDF) Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: ResearchGate URL: [Link]

  • Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: PubMed URL: [Link]

  • Title: [Recent advances in vasopressin receptors and signal transduction system] Source: PubMed URL: [Link]

  • Title: Vasopressin receptors Source: PubMed URL: [Link]

  • Title: In vivo properties of AVP and d[Cha 4 ]AVP on ACTH and corticosterone... Source: ResearchGate URL: [Link]

  • Title: Arginine vasopressin (AVP) receptors Source: finalymd.com URL: [Link]

  • Title: d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist Source: BioWorld URL: [Link]

  • Title: AVP gene Source: MedlinePlus Genetics URL: [Link]

  • Title: Elucidation of signaling properties of vasopressin receptor-related receptor 1 by using the chimeric receptor approach Source: PNAS URL: [Link]

  • Title: Vasopressin V2 is a promiscuous G protein-coupled receptor that is biased by its peptide ligands Source: bioRxiv URL: [Link]

  • Title: The representative structure of Arginine Vasopressin (AVP). Source: ResearchGate URL: [Link]

  • Title: Chemical structures of d[Cha 4 ]AVP and SSR149415. Source: ResearchGate URL: [Link]

  • Title: Further in vivo evidence for antagonist-to-antidiuretic action of arginine vasopressin Source: PubMed URL: [Link]

  • Title: Binding specificity of d[Cha 4 ]AVP for the different rat vasopressin... Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antidiuretic and Pressor Activities of [Arginine4]Arginine-Vasopressin and Two Related Analogues. Source: ResearchGate URL: [Link]

  • Title: V2 Vasopressin Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: cAMP Hunter™ eXpress GPCR Assay Source: DiscoverX URL: [Link]

  • Title: Experimental protocol. Source: ResearchGate URL: [Link]

  • Title: In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 Source: Dove Medical Press URL: [Link]

  • Title: (PDF) In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 Source: ResearchGate URL: [Link]

  • Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: PMC - NIH URL: [Link]

  • Title: The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines Source: PubMed URL: [Link]

Sources

An In-depth Technical Guide to Interrogating Vasopressin V1a Receptor Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The V1a Receptor and its Central Role in Physiology

The Arginine Vasopressin Receptor 1A (AVPR1A or V1aR) is a critical component of the vasopressin system, a key regulator of numerous physiological processes. As a member of the G-protein coupled receptor (GPCR) superfamily, the V1a receptor is expressed in a wide array of tissues, including vascular smooth muscle, liver, platelets, and throughout the central nervous system.[1][2] Its activation by the neurohormone arginine vasopressin (AVP) is implicated in vasoconstriction, social behavior, stress responses, and learning and memory.[3][4][5] Dysregulation of V1aR signaling is associated with various pathological conditions, making it a compelling target for therapeutic intervention in fields ranging from cardiovascular disease to neuropsychiatric disorders.[2][6]

This guide provides a comprehensive overview of the V1a receptor's core downstream signaling pathways and presents detailed, field-proven methodologies for their investigation. It is designed for researchers, scientists, and drug development professionals seeking to dissect the intricacies of V1aR signaling and to characterize the pharmacological effects of modulatory compounds.

The Pharmacology of d[Cha4]AVP: A Note on Receptor Selectivity

While the focus of this guide is the V1a receptor, it is pertinent to address the pharmacological profile of this compound ([1-deamino-4-cyclohexylalanine] arginine vasopressin), a compound often utilized in vasopressin research. Contrary to some contexts that might imply V1a-specific antagonism, this compound is, in fact, a potent and highly selective agonist for the vasopressin V1b receptor.[7][8][9][10] Its affinity for the V1b receptor is substantially higher than for the V1a receptor.

However, this compound does exhibit weak partial agonist activity at the V1a receptor.[8][11] This characteristic, combined with its high V1b selectivity, makes it a valuable tool for dissecting the distinct roles of V1b versus other vasopressin receptor subtypes. When designing experiments, it is crucial to consider this pharmacological profile to ensure accurate interpretation of results. For instance, at low nanomolar concentrations, this compound will primarily activate V1b receptors, while its effects on V1a receptors will only be observed at significantly higher concentrations.

The following table summarizes the binding affinities of this compound for human vasopressin and oxytocin receptors, illustrating its pronounced selectivity for the V1b subtype.

Receptor Subtype Binding Affinity (Ki) in nM Reference
Human Vasopressin V1b1.2[8][9]
Human Vasopressin V1a151[8][9]
Human Oxytocin240[8][9]
Human Vasopressin V2750[8][9]

Core Signaling Cascade of the V1a Receptor

The V1a receptor canonically signals through its coupling to the Gq/11 family of heterotrimeric G-proteins.[1][12] This initiates a well-characterized signaling cascade that results in the modulation of numerous cellular functions. The sequence of events is as follows:

  • Ligand Binding and G-protein Activation: Upon binding of an agonist such as arginine vasopressin, the V1a receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to a cellular response.

  • MAPK/ERK Pathway Activation: In many cell types, the activation of the V1a receptor can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2.[13] This pathway is a key regulator of gene expression and cell proliferation.

The following diagram illustrates this canonical signaling pathway.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates Raf Raf PKC->Raf Activates CellularResponse Cellular Response (e.g., Vasoconstriction, Gene Expression) PKC->CellularResponse Phosphorylates Targets ERK p-ERK1/2 Nucleus Nucleus ERK->Nucleus Translocates MEK MEK MEK->ERK Phosphorylates Raf->MEK Phosphorylates ER_Ca->Ca2 AVP AVP (Agonist) AVP->V1aR Binds Gq->PLC Activates Nucleus->CellularResponse Regulates Transcription

Figure 1: V1a Receptor Downstream Signaling Cascade.

Experimental Protocols for Interrogating V1aR Signaling

A multi-faceted approach employing a suite of complementary assays is essential for a thorough characterization of V1a receptor signaling. The following protocols are foundational for assessing the key nodes of the pathway.

Calcium Mobilization Assay

Scientific Rationale: The release of intracellular calcium is one of the most immediate and robust readouts of Gq-coupled receptor activation. This assay directly measures the functional consequence of PLC activation and IP3 production.[14][15] It is a highly sensitive method for determining the potency and efficacy of agonists and antagonists.

Methodology:

  • Cell Culture: Plate cells expressing the V1a receptor (e.g., HEK293, CHO, or a physiologically relevant cell line) in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.

    • Aspirate the culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification and intracellular accumulation.

  • Compound Preparation: Prepare serial dilutions of your test compounds (agonists and/or antagonists) in an appropriate assay buffer.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the compound solutions and immediately begin kinetic fluorescence readings. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response or the area under the curve.

    • Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Trustworthiness and Self-Validation:

  • Positive Control: Always include a known V1a receptor agonist (e.g., Arginine Vasopressin) to confirm cell responsiveness and assay integrity.

  • Negative Control: Untreated or vehicle-treated cells are essential to establish the baseline and assess for any spontaneous calcium flux.

  • Parental Cell Line: Test the parental cell line (not expressing the V1a receptor) to ensure the observed response is receptor-specific.

Calcium_Mobilization_Workflow Start Start: Plate V1aR-expressing cells DyeLoading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Start->DyeLoading Incubate1 Incubate 45-60 min at 37°C DyeLoading->Incubate1 PlateReader Place plate in fluorescence reader (e.g., FLIPR) Incubate1->PlateReader Baseline Measure baseline fluorescence PlateReader->Baseline Inject Inject test compound (agonist/antagonist) Baseline->Inject KineticRead Kinetic fluorescence measurement Inject->KineticRead DataAnalysis Data Analysis: Determine EC50/IC50 KineticRead->DataAnalysis

Figure 2: Workflow for Calcium Mobilization Assay.
Protein Kinase C (PKC) Activity Assay

Scientific Rationale: As a direct downstream effector of DAG and calcium, measuring PKC activity provides a more distal confirmation of V1aR-Gq pathway activation. This can be particularly useful for validating hits from a calcium screen or for studying biased agonism. Non-radioactive, kit-based assays are now widely available, making this a more accessible measurement.[16][17][18]

Methodology (based on a generic ELISA-based kit):

  • Cell Treatment and Lysis:

    • Culture and treat V1aR-expressing cells with your compounds for the desired time.

    • Wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Kinase Reaction:

    • Add the cell lysate to a microplate pre-coated with a PKC-specific substrate peptide.

    • Initiate the kinase reaction by adding an ATP-containing solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Wash the wells to remove non-phosphorylated substrates and ATP.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash again and add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

    • Compare the absorbance values of treated samples to untreated controls to determine the fold-change in PKC activity.

Trustworthiness and Self-Validation:

  • Positive Control: Use a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), to ensure the assay is working correctly.

  • Inhibitor Control: Include a known PKC inhibitor (e.g., Gö 6983) to confirm the specificity of the measured kinase activity.

  • Blank Wells: Wells without cell lysate serve as a background control.

ERK1/2 Phosphorylation Assay (Western Blot)

Scientific Rationale: Assessing the phosphorylation of ERK1/2 provides insight into the V1a receptor's ability to engage the MAPK pathway, which is often linked to longer-term cellular responses like proliferation and gene expression.[13] Western blotting is the gold-standard method for quantifying changes in protein phosphorylation.

Methodology:

  • Cell Treatment and Lysis:

    • Plate V1aR-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[19]

    • Treat the cells with your test compounds for various time points (e.g., 5, 10, 30 minutes).

    • Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total ERK1/2 (t-ERK1/2) to serve as a loading control.[20]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.

    • Express the results as a fold-change relative to the untreated control.

Trustworthiness and Self-Validation:

  • Loading Control: Normalizing to total ERK ensures that any observed changes are due to phosphorylation and not differences in the amount of protein loaded.

  • Time Course: Performing a time-course experiment is crucial as ERK phosphorylation is often transient.

  • Positive Control: A known activator of the MAPK pathway (e.g., EGF for cells expressing the EGF receptor) can be used to validate the protocol.

Western_Blot_Workflow Start Cell Treatment & Lysis Quant Protein Quantification (BCA Assay) Start->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block PrimaryAb_pERK Incubate with anti-p-ERK Ab Block->PrimaryAb_pERK SecondaryAb1 Incubate with HRP-conjugated Secondary Ab PrimaryAb_pERK->SecondaryAb1 Detect1 ECL Detection & Imaging (p-ERK) SecondaryAb1->Detect1 Strip Strip Membrane Detect1->Strip PrimaryAb_tERK Re-probe with anti-t-ERK Ab Strip->PrimaryAb_tERK SecondaryAb2 Incubate with HRP-conjugated Secondary Ab PrimaryAb_tERK->SecondaryAb2 Detect2 ECL Detection & Imaging (t-ERK) SecondaryAb2->Detect2 Analysis Densitometry & Normalization (p-ERK / t-ERK) Detect2->Analysis

Sources

Methodological & Application

Introduction: Isolating the V1b Receptor's Role in Neuroendocrinology

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the use of d[Cha4]AVP in Neuroendocrine Research

For Researchers, Scientists, and Drug Development Professionals

Arginine vasopressin (AVP) is a neuropeptide central to a multitude of physiological processes, from fluid balance and blood pressure regulation to complex social behaviors and stress responses.[1] These diverse functions are mediated by a family of G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors.[2][3] While the V1a and V2 receptors are primarily associated with vasoconstriction and antidiuresis respectively, the V1b receptor is a key player in the central nervous system and pituitary gland, orchestrating the body's response to stress.[3][4][5]

Dissecting the specific contributions of the V1b receptor has historically been challenging due to a lack of selective pharmacological tools. The development of [1-Deamino-4-cyclohexylalanine] arginine vasopressin (this compound) represented a significant breakthrough.[6][7] this compound is a potent and highly selective synthetic peptide agonist for the V1b receptor.[8] Its selectivity allows researchers to precisely stimulate the V1b pathway, enabling the targeted investigation of its role in the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and its influence on mood and behavior, independent of V1a and V2 receptor-mediated effects.[2][6]

This guide provides an in-depth overview of the mechanism of action of this compound, detailed protocols for its application in key neuroendocrine research paradigms, and insights into data interpretation and experimental design.

Mechanism of Action: The V1b Receptor Signaling Cascade

The V1b receptor is predominantly expressed on corticotroph cells of the anterior pituitary gland, as well as in various brain regions, including the hippocampus and olfactory bulb.[2][4][9][10] As a Gq/11-coupled receptor, its activation by an agonist like this compound initiates a well-defined intracellular signaling cascade.[2][3] This process is fundamental to its primary role in potentiating the release of Adrenocorticotropic Hormone (ACTH).

V1b_Signaling_Pathway cluster_membrane Cell Membrane V1bR V1b Receptor Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes dCha4AVP This compound (Agonist) dCha4AVP->V1bR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Intracellular Ca²⁺ Release ER->Ca2 ACTH ACTH Secretion Ca2->ACTH Stimulates PKC->ACTH Stimulates

Caption: V1b Receptor Signaling Pathway activated by this compound.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its biological activity.

PropertyDataSource
Molecular Weight 1094.31 g/mol
Formula C₅₀H₇₁N₁₃O₁₁S₂
Sequence Mpr-Tyr-Phe-Cha-Asn-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: 1-6)
CAS Number 500170-27-4[8]
Solubility Soluble to 1 mg/mL in sterile water.
Storage Store lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to prevent freeze-thaw cycles. Use within 6 months at -80°C or 1 month at -20°C.[8]

Reconstitution Protocol:

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Using sterile technique, add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into low-protein-binding microcentrifuge tubes for storage.

PART 1: In Vitro Characterization Protocols

Before proceeding to in vivo studies, it is essential to validate the potency and selectivity of this compound on the target receptor expressed in a controlled system.

Application 1A: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the V1b receptor and confirm its selectivity over V1a, V2, and oxytocin (OT) receptors.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-AVP) for binding to receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).[11][12][13]

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing human or rodent V1b, V1a, V2, or OT receptors.[14]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing a range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]-AVP, at a concentration close to its Kd).

    • 100 µL of the membrane preparation (20-50 µg protein).

  • Controls:

    • Total Binding: No unlabeled ligand.

    • Non-specific Binding (NSB): A high concentration of unlabeled AVP (e.g., 1 µM).

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly harvest the samples by vacuum filtration through GF/B or GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Expected Data: this compound exhibits high affinity for the V1b receptor and significantly lower affinity for other related receptors, confirming its selectivity.

Receptor Target (Human)Representative Ki (nM)Selectivity (fold vs. V1b)Source
Vasopressin V1b 1.2 - [7][16]
Vasopressin V1a 151126x[7]
Oxytocin (OT) 240200x[7]
Vasopressin V2 750625x[7]

PART 2: In Vivo Application Protocols

These protocols leverage the selectivity of this compound to probe the physiological functions of the V1b receptor in living organisms.

Application 2A: Investigating HPA Axis Activation

Objective: To quantify the effect of selective V1b receptor activation on the release of ACTH and corticosterone in rodents.

Principle: In response to stress, AVP is released from the hypothalamus and acts on V1b receptors in the anterior pituitary to stimulate ACTH secretion.[17][18] Systemic administration of this compound mimics this endogenous signal, providing a direct measure of the V1b receptor's capacity to drive the HPA axis.[2][6]

HPA_Axis_Workflow cluster_animal Rodent Model cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Acclimatize Animal (e.g., Male Wistar Rat) Admin Administer this compound or Vehicle (i.p. or i.v.) Animal->Admin Blood Collect Blood Samples (e.g., tail vein) at 0, 15, 30, 60 min Admin->Blood Plasma Process Blood (Centrifuge for Plasma) Blood->Plasma ELISA Measure Hormone Levels (ACTH & Corticosterone) via ELISA Plasma->ELISA Stats Statistical Analysis (e.g., Two-way ANOVA) ELISA->Stats

Caption: Experimental workflow for HPA axis activation study.

Protocol:

  • Animals: Use adult male rats or mice, group-housed and acclimatized to the facility for at least one week. Handle animals daily to minimize handling stress.

  • Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. A typical dose range for systemic administration in rats is 10-100 µg/kg.

  • Procedure:

    • Take a baseline blood sample (t=0) via tail vein or saphenous vein.

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, and 120 minutes post-injection) into EDTA-coated tubes.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at 3000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.

  • Hormone Quantification: Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or radioimmunoassay (RIA) kits, following the manufacturer's instructions.

  • Data Analysis: Analyze data using a two-way repeated measures ANOVA (treatment x time) followed by post-hoc tests to identify significant differences between the this compound and vehicle groups at each time point.

Trustworthiness Check: To confirm that the observed effects are specifically mediated by V1b receptors, a separate cohort of animals can be pre-treated with a selective V1b receptor antagonist (e.g., SSR149415) prior to this compound administration. A significant attenuation of the ACTH/corticosterone response would validate the V1b-specificity of the agonist's action.[2]

Application 2B: Behavioral Assessment of V1b Activation

Objective: To investigate the role of central V1b receptor activation in anxiety- and depressive-like behaviors.

Principle: The AVP system, particularly via V1b receptors in limbic brain areas, is implicated in mood regulation.[10][19] AVP is generally considered to be anxiogenic and to promote passive coping strategies in stress paradigms.[20][21] Therefore, central administration of this compound can be used to model these states.

Protocol (Elevated Plus Maze - EPM):

  • Animals and Surgery: Use adult male rats or mice. For central administration, stereotaxically implant a guide cannula aimed at a lateral ventricle for intracerebroventricular (ICV) infusion. Allow at least one week for recovery.

  • Drug Preparation: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF). A typical ICV dose range for rats is 10-100 ng in a 2-5 µL volume.

  • Procedure:

    • Gently restrain the recovered animal and perform an ICV infusion of this compound or aCSF (vehicle) over 1-2 minutes.

    • Return the animal to its home cage for a 15-30 minute pre-treatment period.

    • Place the animal in the center of the EPM, facing an open arm.

    • Record behavior for 5 minutes using an overhead camera and tracking software.

  • Parameters Measured:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Data Interpretation: An anxiogenic effect of this compound would be indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotion.

Protocol (Forced Swim Test - FST):

  • Procedure: Following the same ICV administration procedure as for the EPM:

    • On day 1 (pre-test), place the animal in a cylinder of water (25°C) for 15 minutes.

    • 24 hours later (day 2, test), administer this compound or aCSF ICV.

    • After the pre-treatment period (15-30 min), place the animal back in the water cylinder for 5 minutes.

    • Record the session and score the duration of immobility.

  • Data Interpretation: An increase in immobility time in the this compound group compared to the vehicle group suggests a pro-depressive-like effect, indicative of a passive coping strategy.[22]

References

  • Tanoue, A., et al. (2004). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Journal of Clinical Investigation, 113(2), 302-309. [Link]

  • Koshimizu, T. A., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1813-1864. [Link]

  • Wikipedia contributors. (2023, April 29). Vasopressin receptor 1B. In Wikipedia, The Free Encyclopedia. [Link]

  • Roper, J. A., et al. (2011). The vasopressin Avpr1b receptor: Molecular and pharmacological studies. Journal of Neuroendocrinology, 23(11), 1011-1021. [Link]

  • Herman, J. P. (2013). Interaction of stress, corticotropin-releasing factor, arginine vasopressin and behaviour. Journal of Neuroendocrinology, 25(11), 1085-1086. [Link]

  • Simon, N. (2023). Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders. The Journal of Clinical Psychiatry, 84(3). [Link]

  • Lolait, S. J., et al. (2007). Hypothalamic-Pituitary-Adrenal Axis Response to Stress in Mice Lacking Functional Vasopressin V1b Receptors. Endocrinology, 148(2), 849-856. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Stevenson, E. L., & Caldwell, H. K. (2012). The vasopressin 1b receptor and the neural regulation of social behavior. Hormones and Behavior, 61(3), 277-282. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Yan, H. C., et al. (2012). Effect of arginine vasopressin on the behavioral activity in the behavior despair depression rat model. Pharmacology, Biochemistry and Behavior, 103(2), 350-357. [Link]

  • Derick, S., et al. (2002). [1-deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. Endocrinology, 143(12), 4655-4664. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57869. [Link]

  • Al-Absi, A. R., & W. W. W. (2020). The Role of Vasopressin in Anxiety and Depression. ResearchGate. [Link]

  • MacMaster, E., et al. (2020). Antagonists of the Vasopressin V1 Receptor and of the β1-Adrenoceptor Inhibit Cytotoxic Brain Edema in Stroke by Effects on Astrocytes – but the Mechanisms Differ. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Scott, L. V., & Dinan, T. G. (1998). Vasopressin and the regulation of hypothalamic-pituitary-adrenal axis function: implications for the pathophysiology of depression. Life Sciences, 62(22), 1985-1998. [Link]

  • BioWorld. (2003, January 27). d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist. BioWorld. [Link]

  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139). [Link]

  • Juszczak, M., & Stempniak, B. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Biomolecules, 11(3), 396. [Link]

  • Zelena, D., et al. (2004). The role of vasopressin in hypothalamo-pituitary-adrenal axis activation during stress: an assessment of the evidence. Annals of the New York Academy of Sciences, 1018, 151-161. [Link]

  • Uz-Zaman, S., et al. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. Biomedicines, 9(11), 1646. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacology & Therapeutics, 123(2), 117-129. [Link]

  • Cirrito, J. R., et al. (2003). In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life. The Journal of Neuroscience, 23(26), 8844-8853. [Link]

  • Simon, N. G., et al. (2016). Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention. Molecular Psychiatry, 21(6), 743-753. [Link]

  • Wikipedia contributors. (2024, January 8). Hypothalamic–pituitary–adrenal axis. In Wikipedia, The Free Encyclopedia. [Link]

  • Ivanova, T. N., & Bobrysheva, I. V. (2013). Stress responsiveness of the hypothalamic-pituitary-adrenal axis: age-related features of the vasopressinergic regulation. Frontiers in Endocrinology, 4, 20. [Link]

Sources

Troubleshooting & Optimization

d[Cha4]AVP Technical Support Center: A Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for d[Cha4]AVP. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective solubilization and handling of this potent and selective vasopressin V1b receptor agonist. Proper reconstitution is critical for ensuring the peptide's stability, bioactivity, and the reproducibility of your experimental results.

Section 1: Understanding the Physicochemical Properties of this compound

A thorough understanding of the peptide's structure is the foundation for troubleshooting solubility. The unique modifications in this compound's sequence directly influence its behavior in different solvents.

Q1: What are the key structural features of this compound that I should consider for solubility?

This compound is a synthetic analogue of arginine vasopressin (AVP) with specific modifications designed to enhance its selectivity and potency for the V1b receptor.[1] Its solubility is governed by a balance between hydrophobic and charged amino acid residues.

The key is to recognize that this compound is a basic peptide with significant hydrophobic character .

  • Basic Nature: At a neutral pH, the Arginine (Arg) residue provides a positive charge. The N-terminus is a deamino modification (mercaptopropionic acid), and the C-terminus is an amide, meaning they do not contribute to the net charge as a standard amino or carboxyl group would.[2] This overall net positive charge (+1) suggests that solubility can be enhanced in acidic conditions.[3][4]

  • Hydrophobic Character: The most significant modification is the substitution of the polar glutamine at position 4 with cyclohexylalanine (Cha), a bulky and highly non-polar amino acid.[5] This, along with other hydrophobic residues like Phenylalanine (Phe), increases the peptide's tendency to aggregate in purely aqueous solutions, especially at high concentrations.[6]

PropertyValueSignificance for Solubility
Sequence Mpr-Tyr-Phe-Cha -Asn-Cys-Pro-Arg-Gly-NH₂Contains a mix of hydrophobic (Tyr, Phe, Cha, Pro) and polar/charged (Asn, Arg, Cys) residues.[2]
Molecular Weight 1094.31 g/mol Standard for a nonapeptide.[2]
Key Modification Cyclohexylalanine (Cha) at position 4Significantly increases hydrophobicity, a primary driver of potential solubility challenges.[5][6]
Net Charge (pH 7) Approx. +1 (Basic)Suggests that acidic solvents will improve solubility by increasing the net positive charge.[6][7]

Section 2: Standard Reconstitution Protocol for Lyophilized this compound

This section provides the recommended starting procedure for dissolving your lyophilized peptide. The primary goal is to achieve complete dissolution in a simple, biocompatible solvent before progressing to more complex methods.

Q2: What is the best initial procedure for dissolving this compound?

The recommended starting solvent is sterile, high-purity water.[2] While some datasheets suggest high solubility limits, it is best practice to begin with a standard concentration (e.g., 1 mg/mL) and test a small amount of the peptide first.[2][8]

G cluster_prep Preparation cluster_recon Reconstitution cluster_result Outcome p1 Equilibrate vial to room temperature p2 Centrifuge vial briefly (e.g., 10,000 x g, 1 min) p1->p2 Prevents condensation p3 Add sterile water (for 1 mg/mL stock) p2->p3 Pellets all powder p4 Gently vortex or swirl to mix p3->p4 p5 Allow to sit for 15-30 mins p4->p5 Avoid vigorous shaking p6 Visually inspect for clarity p5->p6 r1 Clear Solution p6->r1 Success r2 Cloudy / Particulates p6->r2 Proceed to Troubleshooting

Caption: Standard workflow for reconstituting this compound.

Step-by-Step Protocol:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[9] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.

  • Pellet the Powder: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[8][10]

  • Add Solvent: Using a sterile pipette, add the calculated volume of sterile, distilled water to achieve your desired starting concentration (e.g., for a 1 mg vial, add 1 mL of water to make a 1 mg/mL solution).[9]

  • Gentle Mixing: Mix the solution by gently vortexing or swirling the vial. Avoid vigorous shaking, as the shear force can induce peptide aggregation and denaturation.[9][11]

  • Incubate: Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.[11][12]

  • Inspect: Visually inspect the solution. A successfully reconstituted peptide will yield a clear, particle-free solution.[8][11] If it is not clear, proceed to the troubleshooting section.

Section 3: Troubleshooting Common Solubility Issues

If the standard protocol does not yield a clear solution, it indicates that the peptide's hydrophobic properties are preventing full dissolution in water at the desired concentration. The following steps provide a logical progression to overcome these issues.

Q3: My this compound solution is cloudy or has visible particles. What should I do?

Cloudiness or precipitates are clear signs of incomplete solubility or aggregation.[13] This can happen if the concentration is too high or if the peptide's hydrophobic regions self-associate. The first and least disruptive intervention is to apply physical energy to break up these aggregates.

G start Start: Cloudy Solution step1 Bath sonicate for 5-10 minutes (use short bursts on ice) start->step1 check1 Is the solution clear? step1->check1 step2 Gently warm solution (<40°C) check1->step2 No end_success Success: Solution is ready check1->end_success Yes check2 Is the solution clear? step2->check2 check2->end_success Yes end_fail Proceed to Acidic Solvent Protocol check2->end_fail No

Caption: Troubleshooting workflow for cloudy peptide solutions.

Troubleshooting Protocol:

  • Sonication: Place the vial in a bath sonicator and apply short bursts of sonication for a total of 5-10 minutes. It is advisable to place the vial on ice between bursts to prevent heating, which could degrade the peptide.[8] Sonication uses ultrasonic waves to break apart small aggregates and can significantly enhance dissolution.[8]

  • Gentle Warming (Optional): If sonication is not fully effective, you can gently warm the solution to <40°C.[4] Increased temperature can improve the solubility of some peptides, but excessive heat risks degradation.[7]

  • Re-inspect: After each step, visually check for clarity. If the solution is clear, it is ready for use. If it remains cloudy, the solvent itself is not suitable, and you must proceed to a different solvent system.

Q4: The peptide won't dissolve in water even after sonication. What is the next step?

If physical methods fail, the next step is to modify the solvent chemistry. Since this compound is a basic peptide (net charge +1), moving the pH to the acidic range will increase its net positive charge, promoting repulsion between peptide molecules and enhancing their interaction with the aqueous solvent.[6][7]

Protocol for Acidic Solvent:

  • Prepare a sterile 10% acetic acid solution in water.

  • Add a small amount of this acidic solution to your peptide vial (if you started with water) or reconstitute a fresh vial of lyophilized peptide in the 10% acetic acid.

  • Mix gently as described in the standard protocol. The acidic environment should readily solubilize the peptide.

  • Once dissolved, you can dilute the solution further with your desired experimental buffer.

Q5: I need to prepare a high-concentration stock, and even dilute acid isn't working. How can I use organic solvents?

For highly concentrated stocks or particularly stubborn batches, the hydrophobicity of the Cha residue becomes the dominant factor.[6] In this case, an organic co-solvent is necessary. The key is a two-step process: first, dissolve the peptide completely in a minimal volume of a strong organic solvent, and second, carefully dilute this into your aqueous buffer. Never add the aqueous buffer directly to the organic solvent.

Protocol for Organic Co-Solvents:

  • Select Solvent: Dimethyl sulfoxide (DMSO) is a common and effective choice that is compatible with many biological assays at low final concentrations.[8][14]

  • Initial Dissolution: Add a very small amount of 100% DMSO (e.g., 20-50 µL) directly to the lyophilized peptide pellet. Vortex until the peptide is completely dissolved. You should have a clear, concentrated stock solution.

  • Dilution: With your aqueous experimental buffer being gently stirred, add the concentrated DMSO-peptide solution drop-by-drop very slowly.[14] This technique prevents the peptide from crashing out of solution due to rapid solvent change, a phenomenon known as precipitation.

  • Final Check: If the solution becomes cloudy during dilution, you have exceeded the solubility limit for that specific mixed-solvent system.[13]

Organic SolventUse CaseConsiderations
DMSO Primary choice for hydrophobic peptides.Low toxicity in most assays (<0.5%).[3] Can oxidize Met or Cys residues (not a major concern for this compound's disulfide-bridged Cys).[14]
DMF Alternative to DMSO.Higher cytotoxicity than DMSO; generally for non-cellular assays.[15]
Acetonitrile Useful for some applications.Can cause conformational changes; must check assay compatibility.[7]

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the maximum reliable concentration for this compound? While some suppliers report solubility up to 100 mg/mL in water, this likely requires extensive sonication and ideal conditions.[16] For routine use, starting with a concentration of 1 mg/mL is highly recommended.[2] Attempting higher concentrations directly in water will likely lead to the issues described in the troubleshooting section.

Q7: How should I store my this compound stock solution? Once reconstituted, it is critical to aliquot the stock solution into smaller, single-use volumes and store them frozen.[17] This prevents degradation from repeated freeze-thaw cycles.[16]

  • Storage Temperature: ≤ -20°C. For long-term storage (>1 month), -80°C is preferred.[16]

  • Stability: When stored properly, frozen aliquots are typically stable for several months.[17]

Q8: Can I shake the vial vigorously to speed up dissolution? No. Vigorous shaking or agitation introduces excessive mechanical energy, which can cause peptides to denature and form insoluble aggregates.[9] Gentle vortexing or swirling is always the preferred method.[11]

Q9: My final solution contains DMSO for a cell-based assay. What precautions should I take? The primary concern is solvent toxicity.

  • Final Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically well below 1% and ideally ≤0.5%.[3]

  • Vehicle Control: Always include a "vehicle control" in your experimental design. This is a sample that contains the same final concentration of DMSO as your experimental samples but without the peptide. This allows you to distinguish the effects of the peptide from any effects of the solvent itself.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Peptide Sciences. (2024). What Factors Determine Peptide Solubility? Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • Inside Bodybuilding. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Guimaraes, E. L., et al. (2014). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 25(9), 1646-1655.
  • Deranged Physiology. (2023). Pharmacology of vasopressin and its analogues. Retrieved from [Link]

  • Intercom. (n.d.). How to Reconstitute Peptides – Step-by-Step Guide. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay? Retrieved from [Link]

  • Deranged Physiology. (2024). Vasopressin. Retrieved from [Link]

  • Bydlowski, S. P., et al. (1988). Mechanism of vasopressin-induced platelet aggregation. Thrombosis Research, 52(4), 363-370.
  • Deranged Physiology. (n.d.). Vasopressin. Retrieved from [Link]

  • Griffante, C., et al. (2005). Functional and Pharmacological Characterization of the First Specific Agonist and Antagonist for the V1b Receptor in Mammals. British Journal of Pharmacology, 146(5), 744-751.
  • Michas, M., et al. (2008). Solution structure of conformationally restricted vasopressin analogues. Journal of Peptide Science, 14(8), 948-958.
  • CV Pharmacology. (n.d.). Vasopressin Analogs. Retrieved from [Link]

  • Loo, S. L., et al. (2017). Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides. Journal of Biological Chemistry, 292(43), 17624-17636.
  • Sakariassen, K. S., et al. (1984). DDAVP enhances platelet adherence and platelet aggregate growth on human artery subendothelium. Blood, 64(1), 229-236.
  • Waters. (n.d.). What are the solvent recommendations for the ACQUITY FTN washes? Retrieved from [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface, 2(3), 239-247.
  • Waters. (n.d.). ACQUITY UPLC I-Class Solvent Considerations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting d[Cha4]AVP Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing vasopressin receptor ligands. This guide is designed to provide in-depth troubleshooting for experiments involving d[Cha4]AVP, helping you diagnose and resolve a lack of response in your assays. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle, and our goal is to provide a logical, scientifically-grounded framework to get your research back on track.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and potential points of confusion when working with this compound.

Q1: I am not seeing any response to this compound. What is the first thing I should check?

The most critical first step is to confirm the identity and expected activity of your ligand against your specific experimental system. There is a common point of confusion regarding this compound's receptor selectivity.

Contrary to some assumptions, this compound is a potent and highly selective V1b receptor agonist, not a V2 receptor agonist. [1][2][3] It has significantly lower affinity for the V1a receptor and even lower affinity for the V2 receptor.[1]

  • Actionable Step: Verify the primary vasopressin receptor subtype expressed in your cell line or tissue.

    • If your system expresses the V1b receptor (or V1a), you should be measuring intracellular calcium mobilization (via Gq signaling).[4][5][6][7]

    • If your system expresses the V2 receptor , you should be measuring cAMP accumulation (via Gs signaling).[4][8][9] You will see little to no response with this compound in a V2-only system.[1]

Q2: My experimental system is supposed to express the V1b receptor, but I still don't see a calcium response. What's next?

If you have confirmed your system expresses the V1b receptor and are measuring calcium, the issue likely lies with the ligand's integrity, the health of your cells, or the assay conditions. Proceed to the detailed Troubleshooting Workflow below.

Q3: I intended to activate the V2 receptor. What agonist should I use instead of this compound?

For selective activation of the V2 receptor, the native ligand Arginine Vasopressin (AVP) can be used, although it also activates V1a and V1b receptors. A more selective and commonly used V2 agonist is Deamino[D-Arg8]-Vasopressin (dDAVP) .

Q4: How should I properly store and handle my this compound peptide?

Peptide integrity is crucial. Improper storage is a frequent cause of inactivity.

  • Storage: Store the lyophilized peptide at -20°C or below.[1]

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment. Some suppliers suggest dissolving first in a small amount of DMSO to create a stock solution, which can then be diluted in aqueous buffer.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of your stock solution and store them at -80°C.[1][11]

  • Working Solutions: Prepare fresh working dilutions from a frozen aliquot for each experiment. Do not store dilute peptide solutions in aqueous buffer for extended periods.[10]

Vasopressin Receptor Signaling Overview

To effectively troubleshoot, it is essential to understand the distinct signaling pathways initiated by vasopressin receptor subtypes. Vasopressin receptors are G protein-coupled receptors (GPCRs) that trigger different downstream cascades upon activation.[4]

  • V1a and V1b Receptors: These receptors couple to the Gq/11 family of G proteins.[6][12] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is the primary signal measured in functional assays.[4][5][6][7]

  • V2 Receptors: These receptors couple to the Gs family of G proteins.[4][8] Gs activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) to phosphorylate downstream targets.[8]

Vasopressin_Signaling cluster_V1 V1a / V1b Receptor Pathway cluster_V2 V2 Receptor Pathway AVP_V1 AVP / this compound V1R V1aR / V1bR AVP_V1->V1R Gq Gαq/11 V1R->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca AVP_V2 AVP / dDAVP V2R V2R AVP_V2->V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Vasopressin Receptor Signaling Pathways.

In-Depth Troubleshooting Workflow

If the initial FAQs did not resolve your issue, follow this logical workflow to systematically diagnose the problem. This process is designed to validate each component of your experiment, from the ligand to the final readout.

Troubleshooting_Workflow Start No Response to this compound CheckLigand Step 1: Verify Ligand & Target Is this compound the correct ligand for your target receptor? Start->CheckLigand V1_Target Target is V1b/V1a CheckLigand->V1_Target Yes V2_Target Target is V2 CheckLigand->V2_Target No CheckSystem Step 2: Validate Experimental System Does the system respond to a positive control? V1_Target->CheckSystem Use_dDAVP Incorrect Ligand. Use a V2-selective agonist like dDAVP. V2_Target->Use_dDAVP AVP_Control Use native ligand (AVP) as a positive control. CheckSystem->AVP_Control No_AVP_Response No response to AVP AVP_Control->No_AVP_Response AVP_Response Response to AVP AVP_Control->AVP_Response System_Issue Problem with cell health, receptor expression, or core signaling pathway. No_AVP_Response->System_Issue CheckLigandIntegrity Step 3: Assess this compound Integrity Is your specific aliquot of this compound active? AVP_Response->CheckLigandIntegrity Degradation Suspect ligand degradation. Source new peptide, check storage, and re-aliquot. CheckLigandIntegrity->Degradation CheckAssay Step 4: Optimize Assay Conditions Is the assay protocol optimized for this target? CheckLigandIntegrity->CheckAssay If integrity is confirmed Degradation->CheckAssay Optimize Review buffer, incubation times, cell density, and detector settings. CheckAssay->Optimize

Caption: Logical workflow for troubleshooting lack of response.

Step 1: Verify Ligand and Target Receptor Selectivity

As established, this compound is V1b-selective. Confirm this aligns with your experimental goals.

LigandPrimary Receptor TargetSecond MessengerRecommended Assay
This compound V1b [1]Ca2+ [4][7][13]Calcium Mobilization
Arginine Vasopressin (AVP) V1a, V1b, V2[13][14]Ca2+ and cAMP[15][16]Calcium & cAMP
dDAVP V2[16]cAMP[15]cAMP Accumulation
Step 2: Validate the Experimental System with a Positive Control

Before questioning your test compound, you must confirm your cellular system is healthy and responsive. The native ligand, Arginine Vasopressin (AVP), is an excellent positive control as it activates all three receptor subtypes.[13][14]

  • If you see a response with AVP: This is a crucial result. It confirms that:

    • Your cells are healthy.

    • They express functional vasopressin receptors.

    • The downstream signaling machinery (e.g., G proteins, PLC, adenylyl cyclase) is intact.

    • Your assay detection method (e.g., calcium dye, cAMP kit, plate reader) is working correctly. If AVP works and this compound does not, the problem is highly specific to your this compound compound. Proceed to Step 3 .

  • If you DO NOT see a response with AVP: This indicates a more fundamental problem with your experimental setup, unrelated to the specific ligand.

    • Cell Health & Viability: Confirm cell health via microscopy or a viability assay (e.g., Trypan Blue).

    • Receptor Expression: Verify that your cell line expresses the target receptor. For recombinant cell lines, expression can be lost over high passage numbers.[10] Consider validating mRNA expression with qPCR or protein expression with a binding assay or Western blot.

    • Assay Integrity: Test your assay with a universal stimulus. For calcium assays, use a calcium ionophore like Ionomycin.[17] For cAMP assays, use Forskolin to directly activate adenylyl cyclase.[18] If these fail, the issue is with your assay reagents or equipment.

Step 3: Assess the Integrity of Your this compound Aliquot

If your system responds to AVP but not this compound, it strongly suggests a problem with the ligand itself.

  • Source and Purity: Ensure the peptide was purchased from a reputable supplier with purity analysis data (e.g., HPLC, Mass Spec).

  • Storage and Handling: Review the storage practices for this specific lot of peptide (see FAQ Q4). If mishandling is suspected (e.g., multiple freeze-thaws, prolonged storage in aqueous solution), the peptide may be degraded.

  • Action: The most definitive test is to purchase a new vial of this compound, handle it with extreme care according to protocol, and repeat the experiment.

Step 4: Optimize Assay Conditions

GPCR assays can be sensitive to subtle variations in protocol.[19][20] If you have a validated system and a fresh, reliable ligand but still see a weak or no signal, optimization is required.

  • Cell Density: Ensure optimal cell seeding density. Too few cells will produce a weak signal, while over-confluent cells may exhibit altered receptor expression or desensitization.[21]

  • Agonist Concentration: Perform a full dose-response curve. It's possible the expected effective concentration is different in your specific system.

  • Incubation Times: Optimize the ligand stimulation time. Calcium signals are often rapid and transient (seconds to minutes), while cAMP accumulation may take longer (15-60 minutes).[22][23]

  • Buffer Composition: Ensure your assay buffer is appropriate. For example, calcium assays require the presence of extracellular calcium.[21] Serum in media can contain proteases that degrade peptide ligands and should be removed during the assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for V1b/V1a Receptors

This protocol is for measuring the intracellular calcium increase following V1 receptor activation in a 96-well format.

  • Cell Plating: Seed cells (e.g., CHO-K1/hV1bR) in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells/well. Culture overnight to allow for adherence.[23]

  • Dye Loading Preparation: Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM.[21][23] A common formulation is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid (an anion-exchange inhibitor that helps retain the dye), and the dye itself.[21]

  • Dye Loading: Remove the culture medium from the cells. Add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[23][24]

  • Compound Preparation: During incubation, prepare a separate plate with your compounds (this compound, AVP positive control, buffer negative control) at 2x-5x the final desired concentration.

  • Measurement: Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with an automated injection head.[21] Set the instrument to read fluorescence (Excitation ~490 nm / Emission ~525 nm).[23]

  • Data Acquisition: Begin reading a baseline fluorescence for 15-30 seconds. The instrument will then automatically inject the compound from the source plate into the cell plate. Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log of the agonist concentration to determine EC50 values.[25]

Protocol 2: HTRF cAMP Accumulation Assay for V2 Receptors

This protocol uses a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels following V2 receptor activation.

  • Cell Preparation: Harvest cells (e.g., CHO-K1/hV2R) and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[15][26] Adjust cell density as per the kit manufacturer's recommendation.

  • Assay Dispensing: In a 384-well low-volume white plate, dispense cells (e.g., 5 µL).

  • Compound Addition: Add your test compounds (e.g., 5 µL of dDAVP, AVP, or buffer). This includes your standard curve using the cAMP standard provided in the kit.[22]

  • Stimulation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.[22][27]

  • Lysis and Detection: Add the HTRF detection reagents. This is typically a two-step addition of cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor), often mixed in a lysis buffer.[22][26] For example, add 5 µL of the d2 reagent followed by 5 µL of the Cryptate reagent.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.[26]

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate reference).[27]

  • Analysis: The signal is inversely proportional to the amount of cAMP produced; high cAMP in the cell lysate competes with the labeled cAMP-d2, leading to a decrease in the HTRF signal.[18] Calculate the 665/620 ratio and normalize the data. Plot the results against the log of agonist concentration to determine EC50 values.

References

  • Wikipedia. Vasopressin receptor. [Link]

  • Knepper, M. A., & Kwon, T. H. (2022). Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR. PubMed Central. [Link]

  • Son, M., & Brinton, R. D. (1999). Regulation and mechanism of L-type calcium channel activation via V1a vasopressin receptor activation in cultured cortical neurons. PubMed. [Link]

  • Jean-Alphonse, F., et al. (2014). Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin. Journal of Biological Chemistry. [Link]

  • GenScript. CHO-K1/V2/Gα15 Stable Cell Line. [Link]

  • Galan, M., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Wikipedia. Vasopressin receptor 1A. [Link]

  • Revvity (PerkinElmer). (2021). How to run a cAMP HTRF assay. YouTube. [Link]

  • Brinton, R. D., & Brown, T. A. (1994). Vasopressin-induced calcium signaling in cultured hippocampal neurons. PubMed. [Link]

  • Ancellin, N., et al. (1998). Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways. PubMed. [Link]

  • Cisbio. HTRF® package insert cAMP HiRange. [Link]

  • Gurevich, A., et al. (2016). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. PubMed Central. [Link]

  • GenScript. CHO-K1/V1B Stable Cell Line. [Link]

  • Thibonnier, M., et al. (1998). Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells. PubMed. [Link]

  • Thibonnier, M., et al. (1998). Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells. PubMed Central. [Link]

  • GenScript. CHO-K1/V1A Stable Cell Line. [Link]

  • BioWorld. (2003). d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist. [Link]

  • ResearchGate. Principles of the HTRF cAMP Assay. [Link]

  • Armstrong, Z., & Tanga, M. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • Ancellin, N., et al. (1998). Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways. British Journal of Pharmacology. [Link]

  • Derick, S., et al. (2002). [1-deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. PubMed. [Link]

  • ResearchGate. Binding specificity of d[Cha 4 ]AVP for the different rat vasopressin... [Link]

  • On, F., & Caron, M. G. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed Central. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

  • Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. [Link]

  • Innoprot. V2 Vasopressin Receptor Assay. [Link]

Sources

Technical Support Center: d[Cha4]AVP Off-Target Effects & Mitigation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for d[Cha4]AVP, a potent and selective agonist for the vasopressin V1b receptor. This guide is designed for researchers, scientists, and drug development professionals to proactively address and mitigate potential off-target effects during experimentation. While this compound is a highly valuable tool for investigating the V1b receptor's role in physiological and pathological processes, particularly in the hypothalamic-pituitary-adrenal (HPA) axis, a comprehensive understanding of its selectivity profile is critical for accurate data interpretation. This document provides in-depth troubleshooting guides, validated experimental protocols, and essential reference data to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the human vasopressin V1b receptor (V1bR), for which it displays high affinity with a reported Ki of approximately 1.2 nM.[1][2][3] Its activation of the V1b receptor, a G-protein coupled receptor (GPCR), stimulates the Gq/11 signaling pathway, leading to activation of phospholipase C (PLC), an increase in intracellular calcium ([Ca2+]i), and subsequent downstream effects like ACTH secretion from the pituitary.[4][5][6]

Q2: What are the known off-targets for this compound?

A2: The principal off-targets are other members of the vasopressin and oxytocin receptor family due to their structural homology.[7] While this compound is highly selective, it can interact with the human V1a receptor (V1aR), oxytocin receptor (OTR), and V2 receptor (V2R) at higher concentrations.[1][3][8][9] It notably behaves as a weak antagonist at the human oxytocin receptor.[1][8][9]

Q3: I'm observing an unexpected cardiovascular effect (e.g., changes in blood pressure). Is this an off-target effect?

A3: It is possible. While this compound is reported to have negligible vasopressor activity, this effect is primarily mediated by the V1a receptor.[2][3] If you are using high concentrations of this compound, you may be observing partial agonism at the V1a receptor. It is crucial to perform a dose-response curve and include a selective V1a antagonist, such as SR 49059, as a control to dissect this effect.[10][11][12]

Q4: My results show high variability between experiments. Could this be related to the compound?

A4: High variability can stem from multiple sources. For peptide compounds like this compound, stability is a key factor. Ensure you are storing the lyophilized peptide at -20°C or below and preparing fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Additionally, animal stress levels can significantly impact the HPA axis, potentially masking the effects of this compound.[13]

Core Troubleshooting Guides

Issue 1: Ambiguous Results or Suspected Off-Target Binding

An unexpected physiological or cellular response that does not align with known V1b receptor signaling can indicate an off-target effect.

Causality & Troubleshooting Steps:

  • Confirm On-Target Engagement: First, ensure that the observed effect is, at least in part, mediated by the V1b receptor.

    • Action: Pre-treat your system (cells or animal model) with a known selective V1b antagonist (e.g., Nelivaptan/SSR149415) before administering this compound.[14][15] If the antagonist blocks the observed response, it confirms V1b is involved.

  • Evaluate Dose-Dependency: Off-target effects are often concentration-dependent, appearing only at higher doses where the compound may engage lower-affinity receptors.

    • Action: Perform a full dose-response curve for this compound. Compare the EC50 for your observed effect with the known EC50 for V1b activation. A significant rightward shift in the dose-response curve for the anomalous effect suggests it may be off-target.

  • Rule Out V1a and OTR Involvement: The most likely off-targets are the V1a and oxytocin receptors.

    • Action (V1a): In a parallel experiment, pre-treat with a selective V1a antagonist (e.g., SR 49059).[16] If this blocks the unexpected effect without altering the expected V1b-mediated response, you have identified a V1a off-target action.

    • Action (OTR): Since this compound can act as a weak OTR antagonist, co-administer it with an oxytocin agonist.[1][8] If this compound blunts the oxytocin response, it confirms OTR engagement.

Issue 2: Lack of Expected Efficacy (e.g., No ACTH increase in vivo)

Failure to observe the canonical V1b-mediated response can be frustrating and may not be an off-target issue but rather an experimental variable.

Causality & Troubleshooting Steps:

  • Verify Compound Integrity & Dose: Peptides are sensitive to degradation.

    • Action: Confirm the proper storage and handling of your this compound stock.[13] Prepare fresh solutions from lyophilized powder for each experiment. Run a dose-response study to ensure you are using an effective concentration for your model.[13]

  • Assess Bioavailability & Route of Administration: The method of delivery can dramatically impact the effective concentration at the target tissue.

    • Action: For in vivo studies, consider the pharmacokinetics. Intravenous (i.v.) or intracerebroventricular (i.c.v.) administration provides more direct action than subcutaneous (s.c.) or intraperitoneal (i.p.) routes.[13] If using peripheral administration for a central nervous system effect, be aware that peptide brain penetration is often limited.

  • Control for HPA Axis Suppression: The physiological state of the animal model is critical.

    • Action: Anesthesia and stress can alter baseline HPA axis activity.[13] If possible, use conscious, freely-moving animals with indwelling catheters. If anesthesia is required, select a protocol with minimal impact on the HPA axis. Ensure animals are properly acclimatized to minimize baseline stress.[13]

Data Hub: Receptor Selectivity Profile

Understanding the relative affinity of this compound for its primary and potential off-targets is essential for designing experiments and interpreting results. The data below, compiled from binding assays on human recombinant receptors, illustrates the selectivity profile.

Receptor TargetBinding Affinity (Ki)Selectivity vs. V1bFunctional Activity
Vasopressin V1b 1.2 nM - Agonist
Vasopressin V1a151 nM126-foldPartial Agonist
Oxytocin (OTR)240 nM200-foldWeak Antagonist
Vasopressin V2750 nM625-foldPartial Agonist

Data compiled from sources.[1][2][3] This table clearly shows that while this compound is highly potent at the V1b receptor, a >100-fold increase in concentration is required to engage V1a and OTR targets significantly.

Key Experimental Protocols & Workflows

Protocol 1: Validating On-Target vs. Off-Target Effects in Cell Culture

This protocol uses a competitive antagonism approach to determine if an observed cellular response (e.g., calcium flux, reporter gene activation) is mediated by the V1b receptor.

Materials:

  • Cells expressing human V1b, V1a, and OTRs (e.g., CHO or HEK293 stable cell lines).

  • This compound.

  • Selective V1b Antagonist (e.g., Nelivaptan).

  • Selective V1a Antagonist (e.g., SR 49059).

  • Assay buffer, plates, and detection reagents (e.g., Fluo-4 AM for calcium).

Procedure:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • To designated wells, add a concentration of the selective V1b or V1a antagonist known to be effective (typically 10-100x its Ki).

    • Include a vehicle control (e.g., DMSO or saline).

    • Incubate for 20-30 minutes at 37°C.

  • Agonist Stimulation: Add this compound at a concentration that elicits a robust response (e.g., EC80).

  • Signal Detection: Immediately measure the response (e.g., fluorescence for calcium flux).

  • Data Analysis & Interpretation:

    • V1b-Mediated Effect: The response to this compound will be significantly inhibited in wells pre-treated with the V1b antagonist.

    • V1a Off-Target Effect: The response will be inhibited by the V1a antagonist but not the V1b antagonist.

    • Novel Off-Target Effect: If neither antagonist blocks the response, it may be mediated by another receptor.

Visualizing Signaling & Troubleshooting Logic
V1b Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by this compound at the V1b receptor and highlights where potential off-target receptors (V1a, OTR) could influence cellular signaling.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol dCha4AVP This compound V1bR V1b Receptor (Primary Target) dCha4AVP->V1bR High Affinity (Ki ~1.2 nM) V1aR V1a Receptor (Off-Target) dCha4AVP->V1aR Lower Affinity (Ki ~151 nM) OTR Oxytocin Receptor (Off-Target) dCha4AVP->OTR Weak Antagonist (Ki ~240 nM) Gq11 Gαq/11 V1bR->Gq11 Activates V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., ACTH Secretion) Ca2->Response PKC->Response

Caption: Canonical V1b signaling and potential off-target receptor crosstalk.

Experimental Workflow for Troubleshooting

This workflow provides a logical progression for diagnosing an unexpected experimental result.

G start Unexpected Result Observed with this compound check_dose Is the effect dose-dependent? start->check_dose check_v1b Is effect blocked by V1b antagonist? check_dose->check_v1b Yes no_dose Result is likely artifact or experimental error. Review protocol. check_dose->no_dose No check_v1a Is effect blocked by V1a antagonist? check_v1b->check_v1a No on_target Conclusion: On-Target V1b Effect (Potentially novel pathway) check_v1b->on_target Yes off_target_v1a Conclusion: Off-Target V1a Effect check_v1a->off_target_v1a Yes off_target_other Conclusion: Novel Off-Target Effect (Requires further investigation) check_v1a->off_target_other No

Caption: Logical workflow for diagnosing unexpected experimental outcomes.

References

  • Griffante, C., et al. (2005). Selectivity of this compound and SSR149415 at human vasopressin and oxytocin receptors. British Journal of Pharmacology, 146(5), 744–751. [Link]

  • Busnelli, M., et al. (2021). Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects. British Journal of Pharmacology, 178(6), 1363-1382. [Link]

  • Wikipedia. (2023). Vasopressin receptor 1B. Retrieved January 15, 2026, from [Link]

  • BioWorld. (2003). d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist. Retrieved January 15, 2026, from [Link]

  • Thibonnier, M., et al. (1998). Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers. Journal of Clinical Pharmacology, 38(7), 605-611. [Link]

  • Koshimizu, T., et al. (2012). Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiological Reviews, 92(4), 1813-1864. [Link]

  • UniProt. (n.d.). AVPR1B - Vasopressin V1b receptor - Homo sapiens (Human). Retrieved January 15, 2026, from [Link]

  • GeneCards. (n.d.). AVPR1B Gene. Retrieved January 15, 2026, from [Link]

  • Serradeil-Le Gal, C., et al. (1993). Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. The Journal of Clinical Investigation, 92(1), 224–231. [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. [Link]

Sources

dealing with d[Cha4]AVP batch-to-batch variability

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Batch-to-Batch Variability in Vasopressin Receptor Research

Welcome to the technical support center for d[Cha4]AVP. This guide is designed for researchers, scientists, and drug development professionals who use the potent and selective vasopressin V1b receptor agonist, this compound. As a synthetic peptide, this compound is an invaluable tool for studying the role of the V1b receptor in various physiological processes. However, like many complex synthetic peptides, its efficacy can be compromised by batch-to-batch variability, leading to inconsistent results and jeopardizing experimental reproducibility.

This resource, developed by our team of application scientists, provides a framework for understanding, identifying, and mitigating the impact of this variability. We offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for when you encounter specific issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common questions researchers have about this compound and the challenges of working with different manufacturing lots.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic analog of the endogenous hormone Arginine Vasopressin (AVP). It is engineered for high potency and selectivity as an agonist for the vasopressin V1b receptor (V1bR).[1] The V1b receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), which is a key signaling event in target cells like the corticotrophs of the anterior pituitary.[2] Its primary research application is to probe the function of the V1b receptor, which is implicated in regulating the hypothalamic-pituitary-adrenal (HPA) axis, social behavior, and stress-related disorders.[3][4]

Click to view V1b Receptor Signaling Pathway

G_protein_signaling V1bR V1b Receptor Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates dCha4AVP This compound dCha4AVP->V1bR Binds ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_release ↑ Intracellular Ca2+ ER->Ca_release Releases Ca2+ Response Cellular Response (e.g., ACTH Secretion) Ca_release->Response qc_workflow start New Batch of This compound Arrives coa_review 1. CoA Review - Purity >95%? - Mass Correct? - Lot Numbers Match? start->coa_review reconstitution 2. Standardized Reconstitution - Use validated protocol - Check for insolubility coa_review->reconstitution side_by_side 3. Side-by-Side Functional Assay (vs. 'Golden Batch') reconstitution->side_by_side data_analysis 4. Data Analysis - Compare EC50 & Max Response side_by_side->data_analysis decision EC50 within ± 0.5 log unit? data_analysis->decision accept PASS Accept Batch for Experimental Use decision->accept Yes reject FAIL Contact Supplier & Troubleshoot Further decision->reject No

Sources

Technical Support Center: Refining d[Cha4]AVP Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for the in vivo application of d[Cha4]AVP, a potent and selective vasopressin V1b receptor agonist. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to ensure the success and reproducibility of your experiments. As your dedicated application scientist, I have structured this guide to address the common challenges and questions that arise during the in vivo use of this compound, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

Understanding this compound: A Selective V1b Receptor Agonist

This compound is a synthetic analog of arginine vasopressin (AVP) with high affinity and selectivity for the vasopressin V1b receptor. This selectivity makes it a valuable tool for investigating the role of the V1b receptor in various physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behavior, and memory.[1][2] In vivo, this compound has been shown to stimulate the secretion of adrenocorticotropic hormone (ACTH) and corticosterone with negligible vasopressor activity, highlighting its selectivity over the V1a receptor.

The primary signaling pathway of the V1b receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to the physiological response, such as ACTH release from pituitary corticotrophs.

cluster_cell Pituitary Corticotroph dCha4AVP This compound V1bR V1b Receptor dCha4AVP->V1bR Binds Gq11 Gq/11 V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases ACTH_vesicle ACTH Vesicle Ca2->ACTH_vesicle Triggers fusion of PKC->ACTH_vesicle Phosphorylates proteins on ACTH_release ACTH Release ACTH_vesicle->ACTH_release Leads to

Caption: Signaling pathway of this compound at the V1b receptor.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the in vivo administration of this compound.

Formulation and Stability

Question 1: My lyophilized this compound won't dissolve completely in my buffer. What am I doing wrong?

Answer: This is a common issue that can often be resolved with proper reconstitution technique. Lyophilized peptides should first be allowed to equilibrate to room temperature before opening the vial.[3] We recommend reconstituting this compound in sterile, distilled water or a low-pH buffer to a stock concentration of 1 mg/mL.[4][5] Briefly centrifuge the vial to ensure all the powder is at the bottom before adding the solvent.[3] After adding the solvent, gently vortex the vial to ensure the peptide fully dissolves.[6] Avoid vigorous shaking, as this can cause aggregation.[3] For long-term storage of the stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][6]

Question 2: I've prepared my this compound solution for injection. How long is it stable at room temperature or 4°C?

Answer: The stability of this compound in solution is dependent on the pH and temperature. While specific stability studies for this compound are not extensively published, data from its parent molecule, arginine vasopressin (AVP), suggests that maximum stability is achieved at a slightly acidic pH of around 3.35. At this pH, the shelf-life of AVP at 25°C is estimated to be over a year. However, for in vivo experiments, physiological pH is required. At neutral pH, peptide solutions are more prone to degradation. Therefore, it is strongly recommended to prepare fresh solutions for each experiment and use them promptly.[4] If temporary storage is necessary, keep the solution on ice and protected from light. For short-term storage of a few days, 4°C is acceptable, but be aware that some degradation may still occur.

Question 3: Can I add a cryoprotectant to my this compound stock solution before freezing?

Answer: Yes, adding a cryoprotectant can help maintain the stability of the peptide during freeze-thaw cycles and long-term storage.[7] Sugars like sucrose and trehalose are commonly used cryoprotectants for peptides.[7] They work by forming a glassy matrix around the peptide, which limits its mobility and prevents aggregation.[7] A final concentration of 5-10% (w/v) sucrose in your stock solution is a good starting point.

Dosing and Administration

Question 4: I'm not seeing the expected physiological response (e.g., increased corticosterone). Is my dose of this compound too low?

Answer: A suboptimal dose is a frequent cause of a lack of response. The effective dose of this compound can vary depending on the animal species, strain, and the desired endpoint. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.[8] For example, in anesthetized rats, a dose of 5 µ g/200g body weight has been shown to elicit a significant increase in ACTH and corticosterone secretion.[9] It is also crucial to consider the route of administration, as this will significantly impact the bioavailability of the peptide.

Question 5: What is the best route of administration for this compound to target the central nervous system (CNS)?

Answer: To directly target the CNS and bypass the blood-brain barrier, intracerebroventricular (ICV) injection is the most effective method.[10][11][12] This ensures that a known concentration of the peptide reaches the brain. For ICV administration in rats, doses of AVP in the nanogram range have been shown to elicit behavioral and physiological responses.[11][12] A starting dose for this compound could be extrapolated from these studies, but a dose-response experiment is still necessary.

Peripheral administration routes like subcutaneous (SC) or intravenous (IV) injection will result in systemic distribution, and only a small fraction of the peptide is likely to cross the blood-brain barrier.[7][13] However, peripheral administration can still have central effects through indirect mechanisms.[13]

Question 6: I'm observing high variability in my results between animals in the same group. What could be the cause?

Answer: High inter-animal variability can stem from several factors:

  • Inconsistent Injection Technique: Ensure that your injection technique is consistent for all animals. For SC injections, the depth and location of the injection can affect absorption. For ICV injections, accurate stereotaxic placement is critical.

  • Animal Stress: Stress can significantly impact the HPA axis, which is a primary target of this compound.[8] Acclimatize your animals to the experimental procedures and housing conditions to minimize stress-induced variability.

  • Circadian Rhythms: The activity of the HPA axis follows a circadian rhythm.[14] To reduce variability, perform your experiments at the same time of day for all animals.

  • Formulation Instability: As discussed earlier, ensure your this compound solution is freshly prepared and properly handled to avoid degradation.

Pharmacokinetics and Pharmacodynamics

Question 7: What is the expected half-life of this compound in rats? I need to determine the optimal time points for my measurements.

Answer: While specific pharmacokinetic data for this compound is limited, we can draw inferences from studies on AVP and its analogs. The half-life of AVP in rats has a fast phase of approximately 1.74 minutes and a slow phase of about 17 minutes.[15] Another vasopressin analog, dDAVP, has a longer half-life in rats, with a fast phase of around 5.3 minutes and a slow phase of approximately 56 minutes.[16] Given that this compound is a modified peptide, its half-life may be different from that of native AVP. To determine the optimal timing for your measurements, a pilot study examining the time course of the physiological response (e.g., plasma corticosterone levels at different time points post-injection) is highly recommended.

Off-Target Effects

Question 8: Although this compound is selective for the V1b receptor, I'm concerned about potential off-target effects at the V1a and V2 receptors. How can I mitigate this?

Answer: this compound has a significantly lower affinity for V1a and V2 receptors compared to the V1b receptor. However, at higher doses, off-target effects are a possibility.

  • V1a Receptor Activation: The V1a receptor is primarily involved in vasoconstriction.[14] If you observe an increase in blood pressure after this compound administration, you may be activating V1a receptors. To mitigate this, perform a careful dose-response study to find the lowest effective dose that elicits your desired V1b-mediated effect without significant pressor activity.

  • V2 Receptor Activation: The V2 receptor mediates the antidiuretic effects of vasopressin in the kidneys.[17] Unwanted V2 receptor activation would lead to decreased urine output and water retention. If this is a concern for your experimental paradigm, monitoring urine output can help assess potential off-target V2 receptor activity.

In situations where off-target effects are suspected, the use of selective V1a or V2 receptor antagonists in control experiments can help to confirm that the observed effects are indeed mediated by the V1b receptor.

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection of this compound in Mice

Objective: To administer this compound systemically via the subcutaneous route.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Insulin syringes (28-30 gauge)

  • 70% ethanol

Procedure:

  • Reconstitution:

    • Allow the lyophilized this compound vial to come to room temperature.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Reconstitute the peptide in sterile saline or PBS to a stock concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Dosing Preparation:

    • Calculate the required volume of the stock solution based on the desired dose and the animal's body weight.

    • Dilute the stock solution with sterile saline or PBS to the final injection volume. A typical injection volume for a mouse is 100-200 µL.

  • Administration:

    • Gently restrain the mouse.

    • Wipe the injection site (the loose skin over the back, between the shoulder blades) with 70% ethanol.

    • Lift the skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure you have not entered a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

cluster_workflow Subcutaneous Injection Workflow start Start reconstitute Reconstitute this compound (1 mg/mL stock) start->reconstitute prepare_dose Prepare Dosing Solution reconstitute->prepare_dose restrain Restrain Animal prepare_dose->restrain inject Inject Subcutaneously restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for subcutaneous injection of this compound.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rats

Objective: To directly administer this compound into the cerebral ventricles.

Materials:

  • This compound (lyophilized)

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

Procedure:

  • Preparation:

    • Reconstitute this compound in sterile aCSF to the desired final concentration. Doses in the nanogram range are typically used for ICV injections.[11]

    • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small burr hole in the skull.

  • Injection:

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min). The total injection volume is typically 1-5 µL.[18]

    • Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia and monitor the animal during recovery.

cluster_workflow ICV Injection Workflow start Start prepare Prepare this compound in aCSF start->prepare anesthetize Anesthetize Animal prepare->anesthetize surgery Perform Stereotaxic Surgery anesthetize->surgery inject Inject into Lateral Ventricle surgery->inject post_op Post-operative Care inject->post_op end End post_op->end

Caption: Workflow for intracerebroventricular injection of this compound.

Data Summary Tables

ParameterValueReference
Receptor Selectivity (Ki, nM)
Human V1b1.2
Human V1a151
Human V2750
Human Oxytocin240
In Vivo Effects in Rats
ACTH SecretionStimulates[9]
Corticosterone SecretionStimulates[9]
Vasopressor ActivityNegligible
Route of AdministrationRecommended VehicleTypical Dose Range (Rat)Key Considerations
Subcutaneous (SC) Sterile Saline or PBS1-10 µg/kgSlower absorption, longer duration of action.
Intravenous (IV) Sterile Saline or PBS0.1-1 µg/kgRapid onset, shorter duration of action.
Intracerebroventricular (ICV) Artificial Cerebrospinal Fluid (aCSF)1-100 ngBypasses the blood-brain barrier for direct CNS effects. Requires stereotaxic surgery.[11][12]

References

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Brattleboro, L. L., & Epaminondas, P. (1993). The effects of intracerebroventricular versus intravenous administration of vasopressin on intracranial pressure in the rat. Neurological research, 15(3), 198–203.
  • Chaudhary, Z., Kumar, A., Kumar, A., & Singh, B. (2021). Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. AAPS PharmSciTech, 22(5), 183.
  • Diamant, M., & de Wied, D. (1993). Differential effects of centrally injected AVP on heart rate, core temperature, and behavior in rats.
  • Sadeghi, B. (2020, February 7). What is the optimal volume to inject via ICV in RAT? [Online forum post]. ResearchGate. [Link]

  • Wingo, T. S., Li, M. D., & Wingo, T. S. (2002). Vasopressin V1b receptor knockout reduces aggressive behavior in male mice.
  • R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [Link]

  • Griebel, G., & Holsboer, F. (2012). Vasopressin V1b receptor antagonists as potential antidepressants. Current pharmaceutical design, 18(3), 273-281.
  • Ohdo, S. (2010). Chronopharmacokinetics of Valproic Acid Following Constant-Rate Administration in Mice. Journal of Pharmaceutical Sciences, 99(10), 4343-4351.
  • Tanoue, A., Ito, S., Honda, K., Oshikawa, S., Kitagawa, Y., Koshimizu, T. A., Mori, T., & Tsujimoto, G. (2004). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions.
  • Jo, S. K., & Kim, G. H. (2019). The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia. Frontiers in physiology, 10, 121.
  • U.S. Food and Drug Administration. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Le Moal, M., Dantzer, R., Mormède, P., Baduel, A., Lebrun, C., Ettenberg, A., van der Kooy, D., Wenger, J., Deyo, S., Koob, G. F., & Bloom, F. E. (1984). Behavioral effects of peripheral administration of arginine vasopressin: a review of our search for a mode of action and a hypothesis. Psychoneuroendocrinology, 9(4), 319–341.
  • Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1981). Biological half-life and organ distribution of [3H]1-deamino-8-D-arginine-vasopressin in the rat. Journal of endocrinology, 88(2), 181–186.
  • Igarashi, Y., Takanashi, K., Sugiyama, Y., & Iga, T. (1995). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Biological & pharmaceutical bulletin, 18(3), 445–450.
  • Bains, J. S., & Wamsteeker Cusulin, J. I. (2019). V1a and V1b vasopressin receptors within the paraventricular nucleus contribute to hypertension in male rats exposed to chronic mild unpredictable stress. American journal of physiology.
  • Le Moal, M., Dantzer, R., Mormède, P., Baduel, A., Lebrun, C., Ettenberg, A., van der Kooy, D., Wenger, J., Deyo, S., Koob, G. F., & Bloom, F. E. (1984). Behavioral effects of peripheral administration of arginine vasopressin: a review of our search for a mode of action and a hypothesis. Elsevier.
  • Juszczyk, M., & Stępniak, J. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules (Basel, Switzerland), 26(23), 7247.
  • Derick, S., Fila, C., Jarry, H., Gimpel, M., Wuttke, W., & Manning, M. (2002). [1-deamino-4-cyclohexylalanine]arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. Endocrinology, 143(12), 4655–4664.
  • McGill University. (2025). SOP 404.04 – Substance Administration. Retrieved from [Link]

  • Niezgoda, J., & Fliszar, K. A. (2012). Antagonists of the Vasopressin V1 Receptor and of the β1-Adrenoceptor Inhibit Cytotoxic Brain Edema in Stroke by Effects on Astrocytes – but the Mechanisms Differ. Current neuropharmacology, 10(4), 329–338.
  • Stevenson, E. L., & Caldwell, H. K. (2012). Role of the Vasopressin 1b Receptor in Rodent Aggressive Behavior and Synaptic Plasticity in Hippocampal Area CA2. Hormones and behavior, 61(3), 273–282.
  • Pittman, Q. J., & Franklin, L. G. (1984). Cardiovascular effects of intracerebroventricular injection of vasopressin in unanaesthetized normotensive and DOCA-salt hypertensive rats. Journal of hypertension. Supplement, 2(3), S29–S31.
  • Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1982). Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat. Journal of endocrinology, 93(3), 295–303.
  • Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Perrone, R. D., Koch, G., Ouyang, J., & Blais, J. D. (2012). Vasopressin V1a and V1b receptor antagonism does not affect the efficacy of tolvaptan in polycystic kidney disease. American journal of physiology. Renal physiology, 302(9), F1141–F1149.
  • Kasting, N. W., & Wilkinson, M. F. (1989). Antipyretic doses of centrally administered vasopressin reach physiologically meaningful concentrations in the brain of the rat as evaluated by microdialysis. Neuroscience letters, 105(1-2), 131–136.
  • Wersinger, S. R., Ginns, E. I., O'Carroll, A. M., Lolait, S. J., & Young, W. S. (2002). Vasopressin V1b receptor knockout reduces aggressive behavior in male mice.
  • Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1982). Effects of thirsting on biological half-life and organ distribution of 3H-dDAVP in rat. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 14(7), 385–386.
  • Sadeghi, B. (2020, February 7). What is the optimal volume to inject via ICV in RAT? [Online forum post]. ResearchGate. [Link]

  • Chan, W. Y., Chen, D. L., & Stoev, S. (1998). Lack of effect of a selective vasopressin V1A receptor antagonist, SR 49059, on potentiation by vasopressin of adrenoceptor-mediated pressor responses in the rat mesenteric arterial bed. British journal of pharmacology, 124(4), 793–799.
  • Okamura, T., Umemoto, T., & Kinoshita, M. (2000). Elimination Half-Lives of Acute Phase Proteins in Rats and Beagle Dogs During Acute Inflammation. Journal of veterinary medical science, 62(10), 1085–1087.
  • An, G., & Li, G. (2013). Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations. Planta medica, 79(14), 1338–1343.
  • Brattleboro, L. L., & Epaminondas, P. (1993). The effects of intracerebroventricular versus intravenous administration of vasopressin on intracranial pressure in the rat. Neurological research, 15(3), 198–203.
  • Goldsmith, S. R. (2006). The clinical effects of vasopressin receptor antagonists in heart failure. Cleveland Clinic journal of medicine, 73 Suppl 2, S20–S24.
  • Jaber, B. L., Al-Khafaji, A., & Cui, L. (2011). Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis.
  • Goldsmith, S. R. (2006). Vasopressin receptor antagonists: mechanisms of action and potential effects in heart failure. Cleveland Clinic journal of medicine, 73 Suppl 2, S20–S24.

Sources

Technical Support Center: d[Cha4]AVP Experimental Design & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for challenges in d[Cha4]AVP experimental design.

Welcome to the dedicated support resource for researchers utilizing this compound, a potent and selective vasopressin V1b receptor agonist. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights to help you navigate the complexities of your experimental design. We will address common challenges, offer logical troubleshooting frameworks, and explain the causality behind key experimental choices to ensure the integrity and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for working with this compound.

Q1: What is this compound and what is its primary mechanism of action?

A: this compound, or [1-deamino-4-cyclohexylalanine] Arginine Vasopressin, is a synthetic peptide analogue of the endogenous hormone Arginine Vasopressin (AVP).[1][2] Its primary value in research is its high potency and selectivity as an agonist for the vasopressin V1b receptor (V1bR).[3][4][5][6]

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[7] Upon binding of this compound, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[8] This increase in cytosolic calcium is a hallmark of V1b receptor activation and is the basis for many common functional assays.[1][3]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gαq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release ↑ [Ca2+]i ER->Ca_release Releases dCha4AVP This compound dCha4AVP->V1bR Binds troubleshoot_potency Start High EC50 (Low Potency) Observed Check_Ligand Is the ligand viable? Start->Check_Ligand Check_Cells Is the cell system responsive? Start->Check_Cells Check_Assay Is the assay protocol optimal? Start->Check_Assay Sol_Degrade Stock degraded? (Improper storage, age) Check_Ligand->Sol_Degrade Potential Cause Sol_Error Dilution error? Check_Ligand->Sol_Error Potential Cause Receptor_Exp Low V1bR expression? (Passage number, transfection) Check_Cells->Receptor_Exp Potential Cause Cell_Health Poor cell health? (Confluency, viability) Check_Cells->Cell_Health Potential Cause Inc_Time Incubation time too short? Check_Assay->Inc_Time Potential Cause Buffer_Comp Assay buffer contains antagonists or Ca2+ chelators? Check_Assay->Buffer_Comp Potential Cause

Caption: Logic diagram for troubleshooting low agonist potency.

  • Verify Ligand Integrity: This is the most common culprit. Has your stock been stored correctly at -80°C? [3]How many times has it been freeze-thawed? Prepare a fresh dilution series from a new, single-use aliquot. If the problem persists, reconstitute a fresh vial of the peptide.

  • Assess Cell System Health: The responsiveness of your cells is critical.

    • Receptor Expression: Are you using cells with a high passage number? Prolonged culturing can lead to decreased or variable expression of the transfected V1b receptor. Return to a lower passage stock of your cell line.

    • Cell Viability: Ensure cells are healthy and not overly confluent, as this can desensitize GPCR signaling pathways.

  • Review Assay Conditions:

    • Agonist Incubation Time: Is the stimulation time sufficient to elicit a maximal response? While calcium release is rapid, ensure your protocol aligns with established methods.

    • Assay Buffer Composition: Check your buffer for components that could interfere with the assay. For example, high concentrations of certain serum albumins can bind peptides, reducing the effective free concentration. Ensure there are no unintended calcium chelators present.

Q: I'm observing high non-specific binding in my radioligand displacement assay. How can I reduce it?

A: High non-specific binding (NSB) obscures your specific binding window, reducing the accuracy of Ki determination. NSB is defined as the binding of the radioligand to components other than the target receptor.

  • Causality - Why it Happens: NSB is often caused by the radioligand sticking to the filter membrane, plasticware, or lipids in the cell membrane preparation. It is a low-affinity, high-capacity interaction that is not easily displaced by an unlabeled competitor.

  • Troubleshooting Steps:

    • Increase the "Cold" Competitor Concentration: To define NSB, you need to saturate all specific receptors with a high concentration of an unlabeled ligand, leaving only the non-specific signal. Ensure you are using a sufficiently high concentration (typically 100-1000 fold over the Kd of the unlabeled ligand) to fully displace the radioligand from the V1b receptor.

    • Reduce Radioligand Concentration: Using a radioligand concentration far above its Kd for the receptor will increase NSB. Aim to use a concentration at or below the Kd value.

    • Optimize Washing Steps: Increase the number or volume of washes with ice-cold wash buffer. Ensure the washing is rapid to prevent dissociation of the specifically bound radioligand while effectively removing the unbound and non-specifically bound radioligand.

    • Pre-treat Filters/Plates: Soaking filter mats in a solution like 0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands to the negatively charged filter material.

Q: The in vivo effects (e.g., ACTH release) are less potent or more variable than expected. What factors are at play?

A: In vivo experiments introduce a higher level of complexity compared to in vitro assays. [9]

  • Pharmacokinetics & Route of Administration: As a peptide, this compound has a short half-life in circulation. [10]The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will drastically affect its bioavailability, onset, and duration of action. An i.v. bolus will produce a sharp peak, while an i.p. injection will have a slower absorption and lower peak concentration. Ensure your chosen route is appropriate for the target tissue and desired effect kinetics. [9]2. Animal Model & Species Differences: The pharmacology of vasopressin receptors can differ between species. [11]While this compound shows good affinity for rat and human V1b receptors, its selectivity profile may not be identical across all species. [2][12]Be aware of the specific pharmacology in your chosen animal model.

  • Baseline Physiological State: The activity of the hypothalamic-pituitary-adrenal (HPA) axis, which the V1b receptor modulates, is highly sensitive to stress. [7][13]Ensure animals are properly acclimatized and that handling stress is minimized to establish a stable baseline before drug administration. [14]Variability in baseline corticosterone or ACTH levels will lead to variable responses. [15][16]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize for your specific system.

Protocol 1: General Workflow for a Competitive Radioligand Binding Assay

This workflow is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known V1b-selective radioligand.

binding_assay_workflow cluster_incubation Incubation Step start Start prep_mem Prepare Cell Membranes (Expressing hV1b) start->prep_mem prep_lig Prepare Serial Dilutions of this compound start->prep_lig add_mem Add Membranes prep_mem->add_mem add_cold Add this compound (or vehicle for Total Binding, or excess cold ligand for NSB) prep_lig->add_cold add_radio Add Radioligand (e.g., [3H]AVP) at fixed conc. add_mem->add_radio add_radio->add_cold incubate Incubate to Equilibrium (e.g., 60 min at 25°C) add_cold->incubate harvest Rapidly Harvest via Filtration (e.g., GF/B filter plate) incubate->harvest wash Wash with Ice-Cold Buffer harvest->wash scint Add Scintillation Cocktail & Count (CPM) wash->scint analyze Analyze Data (Calculate Ki from IC50) scint->analyze end End analyze->end

Caption: Workflow for a competitive binding assay.

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human V1b receptor (e.g., CHO-hV1bR). Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled AVP (e.g., 1 µM).

    • Competition: Membranes + Radioligand + Serial dilutions of this compound.

  • Incubation: Add the components to the wells in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

  • Griffante, C., et al. (2005). Selectivity of this compound and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist. British Journal of Pharmacology, 146(5), 744–751. [Link]

  • BioWorld. (2003). d[Cha(4)]AVP: a high-affinity and selective vasopressin V1b receptor agonist. [Link]

  • Barberis, C., et al. (2008). The discovery of novel vasopressin V1b receptor ligands for pharmacological, functional and structural investigations. Journal of Neuroendocrinology, 20(9), 1101-1111. [Link]

  • Koshimizu, T. A., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1813–1864. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. V1B receptor. [Link]

  • Tanoue, A., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1813-1864. [Link]

  • Tanoue, A., et al. (2004). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Journal of Clinical Investigation, 113(2), 302-309. [Link]

  • Derick, S., et al. (2002). Binding specificity of d[Cha 4 ]AVP for the different rat vasopressin receptors. ResearchGate. [Link]

  • Pliquett, R. U. (2021). The Biology of Vasopressin. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • An, S., & Toll, L. (2013). Tools for GPCR drug discovery. The Yale journal of biology and medicine, 86(3), 347–353. [Link]

  • He, J., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications, 14(1), 1147. [Link]

  • Fushimi, H., et al. (2020). Vasopressin V1B Receptor Antagonists as Potential Antidepressants. International Journal of Neuropsychopharmacology, 23(10), 680–689. [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 80-87. [Link]

  • He, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors, 8(6), 2419–2427. [Link]

  • Fila, M., et al. (2023). Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders. The Journal of Clinical Psychiatry, 84(3). [Link]

  • Derick, S., et al. (2002). In vivo properties of AVP and d[Cha 4 ]AVP on ACTH and corticosterone secretion. ResearchGate. [Link]

  • Hostetler, C. M., et al. (2017). Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor. Frontiers in Neuroscience, 11, 567. [Link]

  • Fang, Y. (2013). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]

  • Klabunde, R. E. (n.d.). Vasopressin (Antidiuretic Hormone). CV Physiology. [Link]

  • Wikipedia. (n.d.). Vasopressin. [Link]

  • Ho, J., et al. (2021). Vasopressin V1a and V1b receptor antagonism does not affect the efficacy of tolvaptan in polycystic kidney disease. American Journal of Physiology-Renal Physiology, 320(3), F425-F435. [Link]

  • Lammek, B., et al. (1989). Synthesis, Antidiuretic and Pressor Activities of [Arginine4]Arginine-Vasopressin and Two Related Analogues. ResearchGate. [Link]

  • Mittapalli, G., et al. (2014). Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • van Gastel, J., & Deen, P. M. (2013). Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption. Pflügers Archiv - European Journal of Physiology, 465(12), 1667–1682. [Link]

  • Tocris Bioscience. d[Cha4]-AVP (3126). [Link]

  • Romeo, R. D. (2015). Experimental design and measurements in the four experiments. AVP, arginine vasopressin; CTL, control; DHT, dihydrotestosterone. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of d[Cha4]AVP: An Essential Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to a culture of safety. The potent and selective nature of synthetic peptides like d[Cha4]AVP, a vasopressin V1b receptor agonist, demands rigorous adherence to proper handling and disposal protocols.[1][2] While these molecules are invaluable tools in drug development and neuroscience, their biological activity necessitates that they, and all materials they contact, be treated as hazardous chemical waste.[3][4]

This guide provides an in-depth, procedural framework for the safe inactivation and disposal of this compound. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles to protect researchers, support staff, and the environment. Your institution's Environmental Health & Safety (EHS) office remains the final authority and must be consulted to ensure compliance with local, state, and federal regulations.[3][4][5]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory.[6] While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the parent compound, Arginine-Vasopressin (AVP), and related analogs provide essential safety information.

  • Biological Activity : this compound is a potent agonist of the human vasopressin V1B receptor.[1][2] Accidental exposure (e.g., inhalation of powder, skin contact with solutions) could have unintended physiological effects. All research peptides should be considered potent biological materials.[5]

  • Toxicological Profile : The specific toxicological properties of many research peptides are not fully characterized.[4] Therefore, a precautionary principle applies, and the compound must be handled as if it were hazardous.

  • Physical Form : The lyophilized (powder) form presents an inhalation risk and can be easily aerosolized.[4] All handling of the solid peptide should be performed within a certified chemical fume hood or similar containment device.[3][4]

Personnel Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound in various forms.

Task Required PPE Rationale
Handling Lyophilized PowderChemical-resistant nitrile gloves, safety goggles, full-coverage lab coat, closed-toe shoes.[6]To prevent skin/eye contact and inhalation of aerosolized powder. Work must be done in a fume hood.[4]
Preparing & Handling SolutionsChemical-resistant nitrile gloves, safety goggles, full-coverage lab coat.To prevent skin and eye exposure from splashes.
Waste DecontaminationChemical-resistant nitrile gloves, chemical splash goggles, lab coat.To protect against both the peptide and the decontamination agents (e.g., bleach), which can be corrosive.[4]
Spill CleanupDouble-gloving (nitrile), chemical splash goggles, lab coat, and potentially respiratory protection depending on spill size.To provide robust protection during direct contact with a concentrated amount of the material.

Decontamination and Inactivation Protocol

For liquid waste streams containing this compound (e.g., experimental solutions, instrument rinsates), chemical inactivation is a crucial pre-treatment step. The primary mechanism is oxidative degradation of the peptide bonds by a strong oxidizing agent like sodium hypochlorite (bleach).

Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste

  • Work in a Ventilated Area : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[4]

  • Prepare Inactivation Solution : Prepare a fresh 10% bleach solution. This results in a final sodium hypochlorite concentration of approximately 0.5-1.0%, which is effective for peptide degradation.[4]

  • Inactivate Peptide Waste : Slowly and carefully add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution to ensure a sufficient molar excess of the oxidizing agent.[4]

  • Ensure Sufficient Contact Time : Gently mix the solution and allow it to react for a minimum of 60 minutes to ensure complete degradation of the peptide.[4]

  • Containerize for Disposal : Even after inactivation, the resulting solution must be disposed of as hazardous chemical waste.[4] Transfer the treated solution to a clearly labeled, leak-proof hazardous waste container.[4][5] Never pour the treated or untreated solution down the drain. [5][6]

Waste Segregation and Disposal Workflow

Proper segregation of waste is critical to ensure safety and regulatory compliance. All items that have come into contact with this compound must be considered chemical waste.[3][4]

Waste Categories:

  • Solid Waste : Includes contaminated consumables such as gloves, pipette tips, vials, weighing papers, and bench paper.

  • Liquid Waste : Includes unused or expired peptide solutions, as well as the treated effluent from the chemical inactivation protocol.

  • Sharps Waste : Includes contaminated needles, syringes, or glass slides.

The following diagram illustrates the proper workflow for managing these waste streams.

G cluster_0 Waste Generation Point (Fume Hood / Lab Bench) cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Pre-Treatment (if applicable) cluster_3 Step 3: Storage & Final Disposal A This compound Contaminated Material (Solid, Liquid, Sharps) B Solid Waste (Labeled Bin) A->B Gloves, Tips, Vials C Liquid Waste (Labeled, Sealed Container) A->C Solutions, Rinsates D Sharps Waste (Puncture-Proof Container) A->D Needles, Glass F Store in Designated Satellite Accumulation Area (SAA) B->F E Chemical Inactivation (10% Bleach Solution) C->E Aqueous Waste Only C->F D->F E->C Collect Treated Liquid G Contact EHS for Pickup & Professional Disposal F->G

Caption: Workflow for this compound Waste Management.

Step-by-Step Disposal Procedure:

  • Segregate at the Source : Immediately place contaminated items into the correct, designated waste container.[7] Solid, liquid, and sharps waste must be kept separate.[6]

  • Containerization : Use only chemically compatible, leak-proof containers.[8][9] All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[4][10] Do not fill liquid containers beyond 90% capacity to allow for expansion.[8]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] This area should be under the control of lab personnel and away from general traffic, ideally with secondary containment.[4][8]

  • Final Disposal : Contact your institution's EHS department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[4][5] You must follow their specific procedures for waste manifest forms and pickup schedules.[10]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel & Secure Area : Immediately alert others in the lab. Restrict access to the spill area.[6]

  • Don Appropriate PPE : Before cleaning, don the appropriate PPE as outlined in the table above.

  • Contain the Spill :

    • For Lyophilized Powder : Gently cover the spill with absorbent pads to avoid making the powder airborne. Do NOT dry sweep. Carefully wet the absorbent material with a 10% bleach solution and work from the outside in.

    • For Liquid Solutions : Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Decontaminate : Apply a 10% bleach solution to the spill area and allow a 60-minute contact time.

  • Clean and Dispose : Collect all contaminated absorbent materials and any broken glass using forceps or other tools. Place all materials into a designated hazardous waste container.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS office, per institutional policy.

By integrating these procedures into your standard laboratory operations, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research.

References

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Source not specified.
  • Laboratory Safety Guidelines for Peptide Handling. Biovera.
  • Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Vasopressin Injection, USP - Safety Data Sheet. American Regent.
  • d[Cha4]-AVP Product Information. Tocris Bioscience.
  • d[Cha4]-AVP TFA Product Information. MedChemExpress.
  • How to Safely Dispose of Laboratory Waste?. Stericycle UK.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.